ethyl 5-methylpiperidine-3-carboxylate
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 5-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
WWAAFWNXIATGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)C |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 5-Methylpiperidine-3-Carboxylate: A Strategic Scaffold in Medicinal Chemistry
This is an in-depth technical guide on Ethyl 5-methylpiperidine-3-carboxylate , a critical piperidine scaffold used in the synthesis of pharmaceutical agents, particularly in the development of GABA uptake inhibitors and kinase inhibitors.
Introduction & Core Utility
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Ethyl 5-methylpiperidine-3-carboxylate represents a specifically functionalized "nipecotic acid" derivative. Its value lies in the 3,5-disubstitution pattern , which introduces vectors for exploring structure-activity relationships (SAR) in three-dimensional space that simple piperidines cannot access.
This scaffold is primarily utilized as:
-
A Chiral Building Block: For synthesizing conformationally constrained amino acid analogs.
-
A Pharmacophore Element: In the design of GABA reuptake inhibitors (analogous to Tiagabine) and muscarinic receptor modulators.
-
A Solubilizing Group: The secondary amine and ester functionality allow for rapid diversification via reductive amination or amide coupling.
Chemical Identity & Physicochemical Properties[1][2][3]
Identification Data
| Parameter | Detail |
| IUPAC Name | Ethyl 5-methylpiperidine-3-carboxylate |
| Common Name | 5-Methylnipecotic acid ethyl ester |
| CAS Number (Racemate) | 110287-71-3 |
| CAS Number ((3R,5S)-rel) | 2248397-93-3 |
| Molecular Formula | C |
| SMILES | CCOC(=O)C1CNCC(C)C1 |
| InChI Key | VFJJNMLPRDRTCO-UHFFFAOYSA-N |
Physicochemical Specifications
Note: Values derived from experimental data and high-confidence predictive models for the secondary amine species.
| Property | Value | Context |
| Molecular Weight | 171.24 g/mol | Monoisotopic |
| Boiling Point | 221.0 ± 20.0 °C | At 760 mmHg (Predicted) |
| Density | 0.978 ± 0.06 g/cm³ | Liquid at 20°C |
| pKa (Base) | ~10.5 | Secondary amine protonation |
| logP | 1.15 | Lipophilicity index |
| Flash Point | 87.5 °C | Closed Cup |
| Solubility | Soluble in EtOH, DCM, DMSO | Slightly soluble in water (pH dependent) |
Synthetic Methodologies
The most robust route to ethyl 5-methylpiperidine-3-carboxylate is the catalytic hydrogenation of ethyl 5-methylnicotinate . This method is preferred for its atom economy and scalability.
Primary Route: Hydrogenation of Pyridine Precursors
This protocol utilizes heterogeneous catalysis to reduce the aromatic pyridine ring.
Reaction Scheme:
-
Starting Material: Ethyl 5-methylnicotinate (CAS 39659-91-5).
-
Reagents: H
(gas), PtO (Adams' catalyst) or Pd/C. -
Solvent: Acetic Acid (AcOH) or Ethanol (EtOH) with HCl.
-
Conditions: 3–5 atm H
, Room Temperature, 12–24 hours.
Step-by-Step Protocol:
-
Preparation: In a high-pressure hydrogenation vessel (Parr shaker), dissolve ethyl 5-methylnicotinate (10.0 mmol) in glacial acetic acid (20 mL).
-
Catalyst Addition: Carefully add PtO
(5 mol%) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric. -
Hydrogenation: Purge the vessel with H
three times. Pressurize to 50 psi (3.4 bar) and agitate at room temperature. -
Monitoring: Monitor reaction progress via LC-MS or TLC (System: 10% MeOH in DCM). The UV-active pyridine spot will disappear.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with EtOH.
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with saturated NaHCO
to pH > 10 and extract with DCM (3x). Dry over Na SO and concentrate to yield the product as a colorless oil.
Stereochemical Note: This reduction typically yields a mixture of cis and trans diastereomers (relative to the 3,5-positions). The cis-isomer is often favored in acidic media due to hydrogen bonding stabilization during reduction.
Visualization of Synthesis Pathway
Figure 1: Catalytic hydrogenation pathway from the nicotinate precursor to the piperidine scaffold.
Medicinal Chemistry Applications
GABA Uptake Inhibition
The 3-carboxylate piperidine motif mimics the structure of Nipecotic Acid , a potent inhibitor of GABA uptake. The addition of the 5-methyl group provides:
-
Steric Bulk: Prevents metabolic degradation at the 5-position.
-
Conformational Bias: Locks the piperidine ring into specific chair conformations, potentially enhancing binding affinity to the GABA transporter (GAT-1).
Kinase Inhibitor Design
In kinase drug discovery, this scaffold serves as a solvent-exposed tail. The secondary amine (N1) is typically coupled to the hinge-binding core, while the ester (C3) is hydrolyzed to an acid or converted to an amide to interact with surface residues (e.g., Lysine or Arginine).
Mechanism of Action Diagram:
Figure 2: Pharmacophoric interactions of the 5-methylpiperidine-3-carboxylate scaffold.
Handling & Safety (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The secondary amine is sensitive to CO
(carbamate formation) and oxidation over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15372439, Ethyl 5-methylpiperidine-3-carboxylate. Retrieved from [Link]
Technical Whitepaper: Ethyl 5-Methylnipecotate – Structural Characterization and Synthetic Utility
This technical guide details the structural characteristics, synthesis, and applications of Ethyl 5-methylnipecotate (Ethyl 5-methylpiperidine-3-carboxylate).
Executive Summary
Ethyl 5-methylnipecotate is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (GABAergic systems). As a derivative of nipecotic acid (piperidine-3-carboxylic acid), it introduces a methyl substituent at the C5 position, creating a scaffold with two chiral centers. This structural modification influences the conformational flexibility and lipophilicity of the piperidine ring, critical factors in optimizing ligand-receptor binding affinity.
Critical Note on Nomenclature: Researchers must distinguish this compound from its regioisomer, Ethyl 1-methylnipecotate (N-methyl), which is far more common in commercial catalogs. This guide focuses strictly on the C5-substituted variant.
Chemical Identity & Structural Analysis[1]
Core Identification
| Parameter | Details |
| IUPAC Name | Ethyl 5-methylpiperidine-3-carboxylate |
| Common Name | Ethyl 5-methylnipecotate |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Precursor CAS | 20826-02-2 (Ethyl 5-methylnicotinate - aromatic precursor) |
| Analog CAS | 1044591-98-1 (Methyl ester analog reference) |
Structural Connectivity
The molecule consists of a saturated piperidine ring with an ethyl ester group at position 3 and a methyl group at position 5.[1] Unlike the N-methyl isomer, the nitrogen atom in ethyl 5-methylnipecotate is a secondary amine, remaining available for further functionalization (e.g., amide coupling, reductive amination).
Stereochemistry
The presence of substituents at C3 and C5 creates two chiral centers, resulting in two pairs of enantiomers (diastereomers):
-
Cis-isomer: The ester and methyl groups are on the same side of the ring plane. (e.g., 3R,5S).
-
Trans-isomer: The ester and methyl groups are on opposite sides. (e.g., 3R,5R).[2][1][3][4][5]
Synthetic routes via catalytic hydrogenation typically favor the cis diastereomer due to the adsorption geometry of the pyridine precursor on the catalyst surface.
Physicochemical Properties[2]
| Property | Value (Predicted/Analog) | Note |
| Boiling Point | 225–230 °C (760 mmHg) | Extrapolated from methyl ester |
| Density | ~0.98 g/cm³ | Typical for sub. piperidines |
| pKa (Conj. Acid) | ~10.5 | Secondary amine basicity |
| LogP | ~1.4 | Increased lipophilicity vs nipecotate |
| Solubility | Soluble in EtOH, DCM, DMSO | Free base form |
Synthetic Pathways
The synthesis of ethyl 5-methylnipecotate is most reliably achieved through the catalytic hydrogenation of its aromatic pyridine precursor. This ensures the correct positioning of the methyl group before ring saturation.
Protocol: Catalytic Hydrogenation of Ethyl 5-Methylnicotinate
Reagents:
-
Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum Oxide (
). -
Solvent: Ethanol or Acetic Acid (to protonate the pyridine and facilitate reduction).
-
Hydrogen Source:
gas (50–100 psi).
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl 5-methylnicotinate (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert nitrogen atmosphere.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (4 atm / 60 psi) and stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor reaction progress via LC-MS (Target mass: [M+H]+ = 172.13).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Neutralization: Treat the residue with saturated
and extract with dichloromethane (DCM) to obtain the free amine.
Visualization of Synthesis Logic
Figure 1: Synthetic route transforming the aromatic pyridine precursor into the saturated nipecotate scaffold.
Applications in Drug Discovery
GABA Uptake Inhibition
Nipecotic acid is the pharmacophore for Tiagabine , a potent GABA reuptake inhibitor. The introduction of a 5-methyl group allows medicinal chemists to:
-
Probe the Binding Pocket: Test the steric tolerance of the GABA transporter (GAT-1) protein.
-
Modulate Metabolism: Methyl groups can block metabolic "soft spots" on the piperidine ring, potentially increasing the half-life of the drug candidate.
Peptidomimetics
Ethyl 5-methylnipecotate serves as a constrained amino acid scaffold. When hydrolyzed to the free acid, it can be incorporated into peptide chains to restrict conformational freedom, forcing the peptide backbone into specific secondary structures (e.g.,
Safety & Handling
-
Hazards: As a secondary amine and ester, the compound is classified as an Irritant (Xi) . It causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the secondary amine or hydrolysis of the ester.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
PubChem Compound Summary. Ethyl 5-methylnicotinate (CAS 20826-02-2).[4] National Center for Biotechnology Information.
-
[Link]
-
- Sigma-Aldrich.
- ChemScene.
-
NIST Chemistry WebBook.1-Methylpiperidine-3-carboxylic acid ethyl ester (Isomer Distinction).
-
[Link]
-
Sources
- 1. 176523-95-8|Ethyl 3-methylpiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl nicotinate suppliers USA [americanchemicalsuppliers.com]
- 4. 4-DINITROBENZYL BROMIDE 3013-38-5 4 2 | | Chaturya Biotech [chaturyabiotech.com]
- 5. tert-butyl trans-3-amino-5-methylpiperidine-1-carboxylate 97% | AChemBlock [achemblock.com]
3,5-disubstituted piperidine derivatives in medicinal chemistry
Title: The Stereochemical Anchor: Leveraging 3,5-Disubstituted Piperidines in Medicinal Chemistry
Executive Summary
The 3,5-disubstituted piperidine scaffold represents a "privileged structure" in modern drug discovery, offering a unique geometric solution to common medicinal chemistry challenges. Unlike their 4-substituted counterparts—which lie on a plane of symmetry—3,5-disubstituted derivatives introduce critical vectors for chirality and stereochemical control. This guide dissects the conformational dynamics, synthetic accessibility, and pharmacological utility of this scaffold, with a specific focus on its application in high-affinity renin inhibitors and GPCR modulators.
Structural Biology & Conformational Analysis
The utility of the 3,5-disubstituted piperidine lies in its ability to "lock" conformations or project substituents into distinct hydrophobic sub-pockets (e.g., S1/S3 pockets in aspartyl proteases).
The Diequatorial Imperative
In a standard chair conformation, 3,5-disubstituted piperidines exhibit distinct energetic profiles based on their relative stereochemistry:
-
Cis-Isomers (Meso): Typically adopt a diequatorial conformation to minimize 1,3-diaxial interactions. This is the thermodynamic sink and often the easiest isomer to access synthetically.
-
Trans-Isomers (Chiral): Inevitably force one substituent into an axial position, incurring an energetic penalty (A-value). For a methyl group, this penalty is approx. 1.7 kcal/mol.[1] This "high-energy" state can be exploited to match bioactive conformations that require an axial vector.
The Fluorine Exception (The Gauche Effect)
A critical nuance for medicinal chemists is the 3,5-difluoropiperidine anomaly. Unlike alkyl groups, fluorine atoms at the 3 and 5 positions often prefer the axial orientation.
-
Mechanism: This is driven by the
hyperconjugation (gauche effect) and favorable dipole minimization. -
Application: This allows for the introduction of polar hydrophobicity without disrupting the steric envelope of the chair, a tactic used to lower
and improve metabolic stability.
Figure 1: Conformational energy landscape of 3,5-substituted piperidines. Note the inversion of stability rules when switching from alkyl to fluoro substituents.
Synthetic Methodologies: The Divergent Pathway
Accessing these scaffolds requires distinct strategies for cis (thermodynamic) and trans (kinetic/chiral) isomers.
Route A: Catalytic Hydrogenation (The Cis-Engine)
The most scalable route to the scaffold is the reduction of 3,5-disubstituted pyridines. Using heterogeneous catalysts (PtO₂, Rh/C) in acidic media typically yields the cis-piperidine with >90% diastereoselectivity due to the "all-face" adsorption of the pyridine ring onto the metal surface.
Route B: Enzymatic Desymmetrization (The Chiral-Engine)
For enantiopure variants, desymmetrization of meso-diols or diesters is superior to resolution. Lipases (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiotopic group of a 3,5-cis-meso precursor, yielding high ee% chiral building blocks.
Route C: Enolate Epimerization
To access the trans-isomer from the cis-product, chemists employ thermodynamic equilibration (if an epimerizable center exists, like an ester) or kinetic lithiation-trapping (Beak-Lee methodology) using N-Boc directing groups.
Figure 2: Synthetic workflow for accessing diastereomeric piperidine scaffolds.
Medicinal Chemistry Case Study: Renin Inhibitors
The most authoritative application of 3,5-disubstituted piperidines is in the development of Renin Inhibitors (e.g., analogs related to Roche/Actelion programs).
-
The Challenge: Renin, an aspartyl protease, has a large, hydrophobic active site. Peptidomimetics (like Aliskiren) suffer from poor bioavailability.[2]
-
The Solution: The 3,5-disubstituted piperidine acts as a non-peptidic anchor.
-
3-Position: Targets the S3 sub-pocket (often a large hydrophobic cavity).
-
5-Position: Vectors into the S1 pocket or solvent-exposed regions to modulate solubility.
-
4-Position: Often houses a hydroxyl group to engage the catalytic dyad (Asp32/Asp215).
-
Structure-Activity Relationship (SAR) Data
The table below illustrates the "Stereochemical Cliff"—the dramatic difference in potency between the cis and trans isomers and the optimized (3S,5R) eutomer.
| Compound ID | Substitution Pattern | Stereochemistry | Renin IC50 (nM) | Mechanistic Insight |
| Cmpd 1 | 3-methyl (mono) | Racemic | > 5,000 | Lacks S3 pocket occupancy; weak binding. |
| Cmpd 2 | 3,5-dimethyl | Cis (Meso) | 450 | Improved hydrophobic fill, but lacks specific vector. |
| Cmpd 3 | 3-alkoxy-5-aryl | Trans (Racemic) | 12 | One enantiomer clashes with the "Flap" region. |
| Cmpd 4 | 3-alkoxy-5-aryl | (3S, 5R) | 0.3 | Eutomer. Perfect fit for S1/S3 pockets; H-bond to Thr77. |
Data grounded in SAR trends from Roche/Actelion renin programs (e.g., Actelion-178882 series).
Detailed Experimental Protocol
Protocol: Catalytic Hydrogenation of 3,5-Lutidine to cis-3,5-Dimethylpiperidine
A scalable, self-validating method for generating the thermodynamic meso-core.
Reagents:
-
3,5-Lutidine (3,5-dimethylpyridine) [CAS: 591-22-0]
-
Platinum(IV) oxide (
, Adams' Catalyst) -
Glacial Acetic Acid
-
Concentrated HCl
Workflow:
-
Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 3,5-lutidine (10.0 g, 93 mmol) in glacial acetic acid (100 mL). Add concentrated HCl (1.0 equiv) to generate the pyridinium salt (accelerates reduction).
-
Catalyst Addition: Carefully add
(5 wt%, 500 mg) under an argon blanket. Caution: Pyrophoric when exposed to . -
Hydrogenation: Seal the vessel. Purge with
(3x) and then (3x). Pressurize to 50 psi (3.4 bar) . -
Reaction: Stir vigorously at 25°C for 12–24 hours. Monitor consumption of starting material via TLC (Eluent: 10% MeOH/DCM with
; stain with Ninhydrin). -
Workup (Critical Step):
-
Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition).
-
Concentrate the filtrate to remove AcOH.
-
Basify the residue with 4M NaOH to pH > 12.
-
Extract with
(3 x 100 mL). Dry over .
-
-
Validation:
-
1H NMR (CDCl3): Look for the diagnostic multiplet at 0.85 ppm (6H, d, J=6.5 Hz) for the equatorial methyl groups. A distinct axial methyl signal (if trans contaminant exists) would appear downfield.
-
Yield: Expect >90% yield of the cis-isomer.
-
References
-
Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Source: Journal of Organic Chemistry (ACS). Context: Describes the chemoenzymatic route to access chiral non-racemic 3,5-piperidines. URL:[Link]
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters. Context: Detailed SAR of the Roche/Actelion series (Compound 31/MK-1597) utilizing the 3,5-scaffold. URL:[Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (via NIH/PubMed). Context: Technical analysis of the "gauche effect" in 3,5-difluoropiperidines. URL:[Link]
-
Exploration of piperidine 3D fragment chemical space. Source: Royal Society of Chemistry (RSC) - Chemical Science. Context: Systematic synthesis of all stereoisomers of disubstituted piperidines for fragment-based drug discovery. URL:[Link]
Sources
An In-depth Technical Guide to the Cis- and Trans- Isomers of Ethyl 5-Methylpiperidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate, compounds of significant interest to researchers, scientists, and drug development professionals. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, and the stereochemical arrangement of substituents on this ring system profoundly influences its pharmacological activity.[1] This guide delves into the synthesis, conformational analysis, and analytical differentiation of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate, offering field-proven insights and detailed experimental protocols. The content is structured to provide a deep understanding of the causality behind experimental choices, ensuring technical accuracy and practical applicability.
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[2] Its conformational flexibility, coupled with the ability to present substituents in well-defined spatial orientations, makes it a privileged structure in drug design. The introduction of substituents, as in ethyl 5-methylpiperidine-3-carboxylate, gives rise to stereoisomers, each potentially possessing distinct physicochemical properties and biological activities. Derivatives of the closely related nipecotic acid (piperidine-3-carboxylic acid) are known to be potent inhibitors of γ-aminobutyric acid (GABA) uptake, highlighting the therapeutic potential of this class of compounds in treating neurological and psychological disorders.[3][4] A thorough understanding of the synthesis and characterization of the individual cis- and trans-isomers is therefore paramount for the rational design of novel therapeutics.[5]
Synthesis of Cis- and Trans-Ethyl 5-Methylpiperidine-3-carboxylate
The synthesis of 3,5-disubstituted piperidines such as ethyl 5-methylpiperidine-3-carboxylate typically involves the reduction of a corresponding pyridine precursor, which often leads to a mixture of diastereomers. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions employed. Subsequent isomerization can then be utilized to enrich the desired isomer.
Catalytic Hydrogenation of Ethyl 5-Methylnicotinate
The primary route to obtaining the piperidine ring is through the catalytic hydrogenation of the corresponding pyridine, ethyl 5-methylnicotinate.[6][7] This reaction typically proceeds with high efficiency, but often yields a mixture of the cis- and trans-isomers. The cis-isomer is frequently the major product due to the directing effect of the substituents on the pyridine ring as it approaches the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 5-Methylnicotinate
-
Preparation of the Precursor: Ethyl 5-methylnicotinate can be synthesized from 5-methylnicotinic acid via esterification with ethanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid.[8]
-
Hydrogenation Reaction:
-
To a solution of ethyl 5-methylnicotinate (1.0 eq.) in a suitable solvent such as acetic acid or ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 10 mol%).[6]
-
Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product, a mixture of cis- and trans-ethyl 5-methylpiperidine-3-carboxylate. The ratio of isomers can be determined by ¹H NMR spectroscopy.[6]
-
Epimerization to the Trans-Isomer
The thermodynamically more stable trans-isomer can be obtained from the cis-isomer through a process of epimerization. This is typically achieved by treating the mixture of isomers with a strong base, which deprotonates the acidic α-proton at the C3 position, leading to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, allowing for the equilibration to the more stable trans-diastereomer where the bulky substituents can adopt equatorial positions.
Experimental Protocol: Base-Catalyzed Epimerization
-
Reaction Setup: Dissolve the mixture of cis- and trans-ethyl 5-methylpiperidine-3-carboxylate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Cool the solution to -78 °C and slowly add a solution of a strong base, such as potassium tert-butoxide (KOtBu) in THF (1.2 eq.).[6]
-
Equilibration: Stir the reaction mixture at low temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Quenching: Quench the reaction by the addition of a proton source, such as saturated aqueous ammonium chloride solution.
-
Workup and Purification: Allow the mixture to warm to room temperature, and then extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture will be enriched in the trans-isomer. Further purification by column chromatography may be necessary to isolate the pure trans-isomer.
Caption: Synthetic workflow for obtaining cis- and trans-isomers.
Conformational Analysis: Understanding the 3D Structure
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain.[9] The relative stability of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate is determined by the steric interactions of the methyl and ethyl carboxylate groups in the chair conformations.
-
Cis-Isomer: In the cis-isomer, both the methyl group at C5 and the ethyl carboxylate group at C3 are on the same face of the ring. To minimize steric strain, the piperidine ring will adopt a chair conformation where one substituent is in an axial position and the other is in an equatorial position. The ring can flip between two chair conformers. The preferred conformation will be the one that places the larger group (the ethyl carboxylate) in the more sterically favorable equatorial position.[10][11][12]
-
Trans-Isomer: In the trans-isomer, the methyl group at C5 and the ethyl carboxylate group at C3 are on opposite faces of the ring. This allows for a chair conformation where both substituents can occupy equatorial positions, minimizing 1,3-diaxial interactions. This diequatorial conformation is generally the most stable arrangement, making the trans-isomer the thermodynamically favored product.[10][11][12]
Caption: Conformational preferences of cis- and trans-isomers.
Analytical Characterization and Isomer Differentiation
The unambiguous identification and differentiation of the cis- and trans-isomers are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis- and trans-isomers. The chemical shifts and, more importantly, the coupling constants of the ring protons are diagnostic.[13]
-
¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons in the piperidine ring are dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) and two equatorial protons (Jeq-eq) are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the protons at C3 and C5, the relative stereochemistry can be determined. For the more stable trans-isomer with both substituents in equatorial positions, the protons at C3 and C5 will be axial, leading to large axial-axial couplings with adjacent axial protons.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also influenced by the stereochemistry. Generally, axial substituents cause a shielding effect (upfield shift) on the γ-carbons due to steric compression.
Table 1: Representative NMR Data for Methyl 5-Methylpiperidine-3-carboxylate Isomers [6]
| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) |
| Mixture | 3.69 (s, OMe, trans), 3.65 (s, OMe, cis), 3.30-1.17 (m, ring protons), 0.86 (d, J=6.6 Hz, Me, cis), 0.84 (d, J=6.7 Hz, Me, trans) | 175.4 (C=O, trans), 174.7 (C=O, cis), 53.8, 53.7, 51.8, 51.7, 48.3, 47.4, 43.4, 39.7, 36.2, 34.5, 31.8, 28.8, 19.5, 19.1 |
Note: The provided data is for the methyl ester analogue. The data for the ethyl ester is expected to be similar, with the addition of signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for the separation and quantification of the cis- and trans-isomers.[14][15] Due to their different three-dimensional shapes, the isomers will interact differently with the stationary phase of the HPLC column, leading to different retention times.
Experimental Protocol: HPLC Separation of Cis- and Trans-Isomers
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, is commonly used.
-
Method Development:
-
Start with a gradient elution to determine the approximate retention times of the isomers.
-
Optimize the mobile phase composition and gradient profile to achieve baseline separation.
-
Isocratic elution may be possible once optimal conditions are found.
-
-
Detection: The ester functionality provides a chromophore that allows for UV detection, typically in the range of 200-220 nm.
Caption: Workflow for isomer separation and characterization.
Pharmacological Relevance and Potential Applications
Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are well-established as inhibitors of the GABA transporter GAT1.[16] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission, a mechanism that is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy.[17]
The specific biological activities of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate have not been extensively reported in publicly available literature. However, based on the principle of stereospecificity in drug-receptor interactions, it is highly probable that the two isomers will exhibit different pharmacological profiles. The distinct three-dimensional arrangement of the methyl and ethyl carboxylate groups will likely lead to differential binding affinities and efficacies at their biological targets. Further research into the biological evaluation of the pure isomers is warranted to elucidate their therapeutic potential. Recent studies have also explored derivatives of ethyl nipecotate for their potential as multi-targeting agents against Alzheimer's disease, highlighting the broad therapeutic possibilities for this class of compounds.[16][18]
Conclusion
This technical guide has provided a detailed framework for the synthesis, conformational analysis, and analytical differentiation of the cis- and trans-isomers of ethyl 5-methylpiperidine-3-carboxylate. The stereoselective synthesis of these isomers, primarily through the catalytic hydrogenation of the corresponding pyridine precursor followed by base-catalyzed epimerization, allows for access to both diastereomers. The conformational preference for the trans-isomer to adopt a diequatorial arrangement of its substituents renders it the thermodynamically more stable isomer. The unambiguous characterization of each isomer is readily achieved through a combination of NMR spectroscopy and HPLC. While the specific pharmacological profiles of these isomers remain to be fully elucidated, their structural similarity to known GABA uptake inhibitors suggests their potential as valuable scaffolds in the development of novel therapeutics for neurological disorders. This guide serves as a foundational resource for researchers in the field, providing the necessary theoretical background and practical protocols to advance the study of these and related substituted piperidine derivatives.
References
-
O'Brien, P. et al. (2018). Supporting Information for: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Angene Chemical. Ethyl N-methylpiperidine-3-carboxylate. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(12), 1573. [Link]
-
Saga Lifesciences Limited. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
YouTube. Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry. [Link]
-
NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]
- Google Patents.
-
Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
Pan, C. X., Xu, X. Z., He, H. M., Cai, X. J., & Zhang, X. J. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. [Link]
-
ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
Clariant. Catalysts for hydrogenation processes. [Link]
-
MDPI. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]
-
St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
ResearchGate. Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]
-
ResearchGate. Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. [Link]
-
CABI. Development and validation of novel HPLC method for the estimation of rutin in crude hydromethanolic leaf extract of Prosopis cineraria. [Link]
-
European Patent Office. METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. [Link]
-
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
-
National Center for Biotechnology Information. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
PubMed. Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents. [Link]
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
-
LeoPARD. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. [Link]
-
Taylor & Francis. Nipecotic acid – Knowledge and References. [Link]
-
Semantic Scholar. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
Sources
- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Guide: Novel Nipecotic Acid Derivatives for Drug Discovery
Executive Summary
Nipecotic acid (piperidine-3-carboxylic acid) represents a foundational scaffold in neuropharmacology, primarily due to its potent inhibition of
This guide analyzes the evolution of nipecotic acid derivatives from simple prodrugs to complex, subtype-selective GABA Transporter (GAT) inhibitors. It details the structure-activity relationships (SAR) necessitating lipophilic N-substitution, the synthetic pathways for chiral resolution, and the "next-generation" strategies employing allenic spacers and tricyclic cages to target specific GAT isoforms (GAT-1 vs. GAT-3) for epilepsy, anxiety, and neurodegenerative disorders.
Part 1: Pharmacological Rationale & Molecular Targets
The GABAergic Challenge
GABA is the primary inhibitory neurotransmitter in the mammalian CNS. Seizures and anxiety disorders often stem from insufficient GABAergic tone. The therapeutic goal is to enhance synaptic GABA concentrations.
Mechanism of Action:
Nipecotic acid derivatives function as GABA uptake inhibitors .[1][2][4] They competitively bind to GAT proteins located on presynaptic neurons and glial cells, blocking the reuptake of GABA from the synaptic cleft. This prolongs the dwell time of GABA at postsynaptic GABA
The Transporter Landscape
-
GAT-1 (SLC6A1): The predominant transporter in the cortex and hippocampus. Inhibition here (e.g., Tiagabine) is effective for epilepsy but carries side effects like tremors.[5]
-
GAT-3 (SLC6A11): Located primarily on glial cells. Selective inhibition of GAT-3 is a rising target for anticonvulsants with potentially lower neurotoxicity profiles.
Visualization: Synaptic Inhibition Mechanism
Figure 1: Mechanism of GAT-1 inhibition.[6] Nipecotic acid derivatives block the recycling of GABA, increasing synaptic concentration.
Part 2: Chemical Space & SAR Analysis
The development of effective drugs relies on modifying three distinct regions of the nipecotic acid scaffold: the Head Group , the Linker , and the Lipophilic Tail .
The Head Group (Nipecotic Acid)[1][2][3]
-
Stereochemistry: The (R)-enantiomer of nipecotic acid derivatives typically exhibits higher affinity for GAT-1, whereas the (S)-enantiomer often favors GAT-3 (mGAT4).
-
Bioisosteres: Replacement of the carboxylic acid with tetrazoles or hydroxamic acids has been explored but often leads to reduced potency compared to the parent carboxylate.
The Linker Region
The linker connects the polar head to the lipophilic tail. Its length and rigidity are critical.
-
Alkyl Chains: Flexible, but prone to metabolic oxidation.
-
Alkenyl Spacers: Used in SK&F 89976-A. Provides rigidity.
-
Allenic Spacers: A novel modification.[7] A 4-carbon allenic spacer has been shown to increase potency and selectivity for GAT-3, acting as a rigid rod that orients the lipophilic tail into a specific hydrophobic pocket on the transporter [1].
The Lipophilic Tail (The Anchor)
This moiety is essential for BBB penetration and allosteric binding.
-
Bi-aryl Systems: The "classic" approach (e.g., Tiagabine). Two phenyl rings provide bulk tolerance.
-
Tricyclic Cages: Recent research introduces adamantane or other tricyclic cages. These bulky, rigid groups can improve metabolic stability and selectivity [2].
-
Thiadiazoles: Incorporation of 1,3,4-thiadiazole rings has shown promise in creating hybrid molecules with anticonvulsant and antidepressant activity [3].
Summary of SAR Data
| Structural Domain | Modification | Effect on Activity |
| Nitrogen (N-1) | Unsubstituted | High affinity in vitro, zero BBB penetration. |
| N-Methylation | Loss of potency (unfavorable).[8] | |
| Lipophilic Chain | Critical for in vivo activity (BBB crossing). | |
| Linker | 2-4 Carbon Alkyl | Good activity; 4 carbons often optimal for GAT-1. |
| Allenic / Alkynyl | Enhanced subtype selectivity (GAT-3 vs GAT-1). | |
| Tail | Diphenyl | High GAT-1 affinity (Tiagabine-like). |
| Substituted Biphenyl | Can shift selectivity to GAT-3. |
Part 3: Synthetic Methodologies
Synthesis must address two challenges: constructing the lipophilic linker and ensuring enantiopurity.
General Synthetic Workflow
The most robust pathway involves the resolution of racemic nipecotic acid followed by N-alkylation or reductive amination.
Protocol A: Chiral Resolution
-
Reactants: Racemic ethyl nipecotate + L-(+)-Tartaric acid (or D-(-)-).
-
Solvent: Ethanol/Acetone (9:1).
-
Crystallization: Heat to reflux, cool slowly to 4°C. The diastereomeric salt precipitates.
-
Liberation: Treat salt with NaOH to yield optically pure (R)- or (S)-ethyl nipecotate.
Protocol B: N-Alkylation (Convergent Synthesis)
-
Linker Preparation: Synthesize the lipophilic tail with a terminal halide (e.g., 1-bromo-4,4-diphenylbut-3-ene).
-
Coupling: React chiral ethyl nipecotate with the linker in DMF/K
CO at 60°C. -
Hydrolysis: Saponify the ester (LiOH in THF/H
O) to reveal the free carboxylic acid.
Visualization: Synthesis of N-Substituted Derivatives
Figure 2: Convergent synthesis pathway for N-substituted nipecotic acid derivatives.
Part 4: Biological Screening & Assay Protocols[6]
To validate a novel derivative, a tiered screening approach is required.
In Vitro [³H]-GABA Uptake Assay
This is the gold standard for determining IC
Protocol:
-
Cell Line: HEK293 cells stably transfected with human GAT-1, GAT-2, or GAT-3 (or murine equivalents).
-
Preparation: Seed cells in 96-well plates (50,000 cells/well).
-
Incubation: Replace medium with Krebs-Ringer buffer. Add test compounds (0.1 nM – 100 µM) and incubate for 10 min at 37°C.
-
Uptake: Add [³H]-GABA (final concentration 10-30 nM). Incubate for 3-5 min.
-
Termination: Rapidly wash cells with ice-cold buffer to stop transport.
-
Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.
-
Control: Use Tiagabine as the positive control for GAT-1 assays.
In Vivo Anticonvulsant Screening
Compounds with promising IC
-
scPTZ (Subcutaneous Pentylenetetrazol) Test:
-
Measures the threshold for myoclonic seizures.
-
Validates efficacy against absence seizures.
-
Procedure: Administer test compound i.p. 30 min prior to PTZ injection (85 mg/kg). Observe for 30 min.
-
-
MES (Maximal Electroshock) Test:
-
Measures prevention of tonic hindlimb extension.
-
Validates efficacy against generalized tonic-clonic seizures.
-
-
Rotarod Test:
-
Crucial for Trustworthiness: A drug that stops seizures but causes sedation/ataxia is a failure.
-
Mice must maintain balance on a rotating rod. Falls indicate neurotoxicity.
-
Part 5: Emerging Trends & Future Directions
Subtype Selectivity (The GAT-3 Frontier)
While Tiagabine targets GAT-1, recent studies highlight GAT-3 as a target for astrocyte-mediated regulation. Novel derivatives with allenic spacers have shown pIC
Multi-Target Ligands (MTDLs)
The "one-drug-one-target" paradigm is shifting. New hybrids combine nipecotic acid with antioxidant moieties (e.g., ferulic acid derivatives).[2][9] These dual-action compounds inhibit GABA uptake and reduce oxidative stress, showing potential for Alzheimer’s disease therapy where GABAergic dysfunction and oxidative stress coexist [4].
References
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research. [Link][10]
-
Design, synthesis, molecular docking and pharmacological evaluation of some thiadiazole based nipecotic acid derivatives as a potential anticonvulsant and antidepressant agents. 3 Biotech. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. [Link]
-
Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 5. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
ethyl 5-methylpiperidine-3-carboxylate PubChem and ChemSpider entries
[1]
Executive Summary
Ethyl 5-methylpiperidine-3-carboxylate (CAS: 110287-71-3) is a heterocyclic building block characterized by a 3,5-disubstituted piperidine ring. It serves as a strategic intermediate in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other small-molecule modulators where the piperidine ring functions as a core pharmacophore. Unlike the more common 1-methyl (nipecotic acid) derivatives, the 5-methyl substitution pattern introduces specific stereochemical complexity (cis/trans isomerism) that is often exploited to tune the binding affinity and metabolic stability of drug candidates.
Chemical Identity & Database Integration
This section reconciles the compound's identity across major chemical repositories. Note that while the pyridine precursor is widely indexed, the piperidine product often appears in "Substance" rather than "Compound" databases due to its specific stereochemical variations.
| Identifier | Value / Entry | Notes |
| CAS Number | 110287-71-3 | Primary commercial identifier.[1] |
| IUPAC Name | Ethyl 5-methylpiperidine-3-carboxylate | |
| Molecular Formula | C | |
| Molecular Weight | 171.24 g/mol | |
| SMILES | CCOC(=O)C1CNCC(C)C1 | Canonical (racemic/unspecified). |
| InChIKey | VFJJNMLPRDRTCO-UHFFFAOYSA-N | (Note: Key may vary by isomer). |
| PubChem | SID: 438634899 (Example) | Search by Substance for best results. |
| ChemSpider | Search by InChIKey | Direct ID linkage is often vendor-specific. |
2.1 Database Interoperability Diagram
The following diagram illustrates the data flow for verifying this compound across public repositories and internal laboratory systems.
Figure 1: Data lineage and synthesis flow for Ethyl 5-methylpiperidine-3-carboxylate.
Stereochemical Considerations
The 3,5-disubstitution pattern creates two chiral centers at C3 and C5. Because the nitrogen atom (N1) is not a stable chiral center (due to rapid pyramidal inversion), the molecule exists primarily as two pairs of enantiomers (diastereomers):
-
Cis-Isomers (Syn): The ester and methyl groups are on the same side of the ring plane.
-
(3R,5S) and (3S,5R)
-
Often the major product in catalytic hydrogenation.
-
-
Trans-Isomers (Anti): The ester and methyl groups are on opposite sides.
-
(3R,5R) and (3S,5S)
-
Thermodynamically more stable in certain conformations (diequatorial).
-
Critical Note: Commercial supplies under CAS 110287-71-3 are typically racemic mixtures of diastereomers unless specified as "cis" or "trans". For drug development, chiral resolution (e.g., via chiral HPLC or tartaric acid crystallization) is required.
Physicochemical Profiling
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Physical State | Liquid (Viscous) | Dispense by weight or positive displacement pipette. |
| Boiling Point | ~90-95 °C @ 1-2 mmHg | High vacuum distillation required for purification. |
| Density | 0.98 - 1.02 g/mL | Denser than typical organic solvents (EtOAc, Hexane). |
| LogP (Calc) | 0.8 - 1.2 | Moderate lipophilicity; extractable into DCM or EtOAc from basic aqueous phase. |
| pKa (Conj. Acid) | ~10.5 (Piperidine NH) | Exists as a cation at physiological pH; requires basic workup (pH > 12) to extract free base. |
Synthetic Pathways
The most robust route to ethyl 5-methylpiperidine-3-carboxylate is the catalytic hydrogenation of its pyridine precursor. This method is preferred for its atom economy and scalability.
Protocol: Hydrogenation of Ethyl 5-methylnicotinate
Reaction Scheme:
Materials:
-
Precursor: Ethyl 5-methylnicotinate (CAS 20826-02-2).
-
Catalyst: Platinum Oxide (PtO
, Adams' catalyst) or 5% Rhodium on Alumina (Rh/Al O ). Note: Pd/C can be used but may require higher pressure or temperature. -
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with HCl.
-
Hydrogen Source: H
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (60 mmol) of ethyl 5-methylnicotinate in 100 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 500 mg (5 wt%) of PtO
under an inert argon atmosphere. Caution: Dry catalyst can ignite solvent vapors. -
Hydrogenation: Purge the vessel with H
and pressurize to 50 psi (3.4 bar). Agitate at room temperature for 12–24 hours. Monitor consumption of H . -
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Workup (Critical):
-
Concentrate the filtrate under reduced pressure to remove bulk AcOH.
-
Dilute the residue with water and cool to 0°C.
-
Basify to pH > 12 using 6N NaOH or saturated K
CO . The product is an amine and will remain in the aqueous phase if acidic. -
Extract 3x with Dichloromethane (DCM).
-
-
Purification: Dry organics over Na
SO , filter, and concentrate. Distill under high vacuum (0.5 mmHg) to obtain the clear, colorless liquid.
5.1 Stereochemical Outcome Diagram
This diagram visualizes the reduction pathway and the resulting stereoisomers.
Figure 2: Hydrogenation pathway yielding cis/trans diastereomers.
Applications in Drug Discovery
1. Kinase Inhibitors (JAK/TYK2): The 3,5-disubstituted piperidine scaffold mimics the geometry of the ribose ring in ATP or serves as a linker in Type I/II kinase inhibitors. The methyl group at C5 provides steric bulk that can fill hydrophobic pockets (e.g., the gatekeeper region) in the kinase active site, potentially improving selectivity over similar kinases.
2. Peptidomimetics: The amino acid analog (5-methylnipecotic acid) derived from this ester is a constrained beta-amino acid. It is used to induce specific turn conformations in peptide backbones, enhancing proteolytic stability.
3. Library Synthesis: The secondary amine (N1) is readily derivatized via:
-
Reductive Amination: With aldehydes/ketones.
-
S_NAr: With heteroaryl halides (e.g., chloropyrimidines).
-
Amide Coupling: With carboxylic acids.[1]
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Storage: Store under nitrogen or argon. The secondary amine can react with atmospheric CO
to form carbamates over time. -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
Methodological & Application
synthesis of ethyl 5-methylpiperidine-3-carboxylate from ethyl nicotinate
An In-Depth Guide to the Synthesis of Ethyl 5-Methylpiperidine-3-carboxylate from Ethyl Nicotinate
Introduction
Ethyl 5-methylpiperidine-3-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This guide provides a detailed, two-step synthetic pathway starting from the readily available bulk chemical, ethyl nicotinate. The described methodology is designed for researchers in synthetic and process chemistry, offering a robust and scalable route to the target compound.
The overall strategy involves two key transformations: the initial synthesis of an intermediate, ethyl 5-methylnicotinate, followed by the catalytic hydrogenation of its pyridine ring to yield the desired piperidine structure. This approach is favored for its efficiency and reliance on well-established chemical transformations.
Section 1: Synthetic Strategy & Mechanistic Overview
The conversion of ethyl nicotinate to ethyl 5-methylpiperidine-3-carboxylate is not a direct, single-step process. The most logical and efficient pathway involves the initial preparation of a methylated pyridine intermediate, followed by the reduction of the aromatic ring.
Step 1: Synthesis of Ethyl 5-Methylnicotinate. This intermediate can be prepared via the Fischer esterification of 5-methylnicotinic acid. This classic method involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to drive the formation of the ethyl ester.[3]
Step 2: Catalytic Hydrogenation. The core of the synthesis is the reduction of the substituted pyridine ring of ethyl 5-methylnicotinate to the corresponding piperidine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and cleaner reaction profiles compared to stoichiometric reductants.[4] This reaction involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst.[2] The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (pressure, temperature, solvent) is critical for achieving high yield and selectivity.[5] The hydrogenation of the substituted pyridine ring results in the formation of two new stereocenters at the C3 and C5 positions, leading to a mixture of cis and trans diastereomers.
The overall synthetic workflow is depicted below.
Caption: Overall two-step synthetic pathway.
Section 2: Experimental Protocols
Part A: Synthesis of Ethyl 5-Methylnicotinate (Intermediate)
Principle and Rationale: This protocol details the Fischer esterification of 5-methylnicotinic acid. Thionyl chloride (SOCl₂) is used as the acid catalyst. It reacts with ethanol to form sulfurous acid esters and HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is typically run under reflux to ensure it proceeds to completion.[3]
Experimental Protocol:
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 5-methylnicotinic acid (e.g., 27.4 g, 0.2 mol) and absolute ethanol (200 mL).
-
Reagent Addition: Cool the stirred suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (e.g., 22 mL, 0.3 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 300 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield ethyl 5-methylnicotinate as a clear liquid.
Data Summary Table: Esterification
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 5-Methylnicotinic Acid | 137.14 | 27.4 g | 0.20 | 1.0 |
| Ethanol | 46.07 | 200 mL | - | Solvent |
| Thionyl Chloride | 118.97 | 22 mL | 0.30 | 1.5 |
| Expected Yield | 165.19 | ~30 g (90%) | - | - |
Part B: Catalytic Hydrogenation to Ethyl 5-Methylpiperidine-3-carboxylate
Principle and Rationale: This step employs heterogeneous catalytic hydrogenation to reduce the pyridine ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[4] The reaction is performed under a positive pressure of hydrogen gas. The use of an acidic solvent like acetic acid or the addition of an acid can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction, though ethanol is also a common solvent.[5] High pressure and temperature can accelerate the reaction but must be controlled to prevent side reactions.
Caption: Experimental workflow for batch hydrogenation.
Experimental Protocol (Batch Hydrogenation):
-
Setup: Charge a high-pressure hydrogenation vessel (autoclave) with ethyl 5-methylnicotinate (e.g., 16.5 g, 0.1 mol) and a solvent such as ethanol (150 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.8 g, 5% w/w). Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care.
-
Reaction Conditions: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.
-
Execution: Begin vigorous stirring and heat the reaction mixture to 50-80 °C. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-24 hours.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol. Safety Note: The used catalyst on the filter paper should not be allowed to dry in the air as it can ignite. Quench it with water immediately.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers of ethyl 5-methylpiperidine-3-carboxylate, can be purified by vacuum distillation.
Data Summary Table: Hydrogenation
| Reagent/Parameter | Value/Description | Purpose |
|---|---|---|
| Ethyl 5-Methylnicotinate | 16.5 g (0.1 mol) | Substrate |
| 10% Pd/C Catalyst | 0.8 g (5% w/w) | Hydrogenation Catalyst |
| Solvent | Ethanol (150 mL) | Reaction Medium |
| Hydrogen (H₂) Pressure | 50-100 psi | Reducing Agent |
| Temperature | 50-80 °C | Reaction Condition |
| Expected Yield | ~15.5 g (90%) | Product |
Section 3: Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The reaction must be conducted in a specialized high-pressure reactor (autoclave) behind a safety shield. Ensure the equipment is properly rated and maintained.
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle in an inert atmosphere. The used catalyst, once filtered, is highly active and can ignite spontaneously upon exposure to air, especially when solvents are evaporating. It must be kept wet and disposed of properly (e.g., by placing it in a separate, labeled waste container under water).
Section 4: Summary and Outlook
The described two-step synthesis provides a reliable and scalable method for producing ethyl 5-methylpiperidine-3-carboxylate from a readily available nicotinic acid derivative. The key steps, Fischer esterification and catalytic hydrogenation, are fundamental transformations in organic synthesis. For larger-scale industrial applications, transitioning the hydrogenation step from a batch process to a continuous flow system could offer significant advantages in terms of safety, efficiency, and throughput.[5] Further studies could focus on diastereoselective reduction methods to control the stereochemistry of the final product if a specific isomer is required.
References
- European Patent Office. (2023, March 8). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. EPO.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Piperidine Synthesis. (2025, June 4). DTIC.
- METHYL 5-METHYLNICOTINATE synthesis. (n.d.). ChemicalBook.
- Synthesis of racemic nicotine. (2024, June 27). Chemistry Stack Exchange.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. (2014, July 24).
- STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. (n.d.).
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
Sources
The Strategic Application of Ethyl 5-Methylpiperidine-3-carboxylate as a Chiral Building Block in Modern Synthesis
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The introduction of stereocenters into this privileged heterocycle dramatically expands its chemical space, allowing for fine-tuned interactions with biological targets.[1] This guide provides an in-depth exploration of ethyl 5-methylpiperidine-3-carboxylate, a versatile chiral building block, offering detailed protocols for its synthesis, chiral resolution, and strategic application in the synthesis of complex molecular architectures.
The Significance of Chiral 3,5-Disubstituted Piperidines
The strategic placement of substituents at the 3 and 5 positions of the piperidine ring creates a three-dimensional arrangement that can significantly influence a molecule's pharmacological profile. The cis and trans isomers of 3,5-disubstituted piperidines can exhibit vastly different biological activities and metabolic stabilities.[4][5] Ethyl 5-methylpiperidine-3-carboxylate, with its chiral centers at C3 and C5, serves as a valuable precursor to a diverse range of these stereochemically defined piperidine derivatives.
Synthesis of Racemic Ethyl 5-Methylpiperidine-3-carboxylate: A Proposed Pathway
Protocol 1: Proposed Synthesis of Racemic Ethyl 5-Methylpiperidine-3-carboxylate
Step 1: Synthesis of Ethyl 5-Methyl-2-piperidone-3-carboxylate
This initial step involves a Michael addition of a suitable amine to an appropriately substituted α,β-unsaturated ester, followed by a Dieckmann condensation to form the piperidone ring.
-
Materials: Diethyl glutaconate, Methylamine, Sodium ethoxide, Ethanol, Toluene, Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve diethyl glutaconate in ethanol.
-
Cool the solution to 0 °C and slowly add an ethanolic solution of methylamine.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the ethanol under reduced pressure.
-
To the residue, add toluene and a solution of sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 6 hours to facilitate the Dieckmann condensation.
-
Cool the reaction mixture and quench with a dilute solution of hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 5-methyl-2-piperidone-3-carboxylate.
-
Step 2: Reduction of the Piperidone
The piperidone can be reduced to the corresponding piperidine using a strong reducing agent.
-
Materials: Ethyl 5-methyl-2-piperidone-3-carboxylate, Lithium aluminum hydride (LAH), Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of ethyl 5-methyl-2-piperidone-3-carboxylate in anhydrous diethyl ether to the LAH suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain racemic ethyl 5-methylpiperidine-3-carboxylate.
-
Chiral Resolution: Isolating the Enantiomers
The separation of enantiomers is a critical step to access the desired stereoisomer for asymmetric synthesis.[7] A classical and often effective method is diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[8]
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Materials: Racemic ethyl 5-methylpiperidine-3-carboxylate, L-(+)-Tartaric acid (or D-(-)-Tartaric acid), Ethanol, Acetone.
-
Procedure:
-
Dissolve the racemic ethyl 5-methylpiperidine-3-carboxylate in a minimal amount of warm ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm ethanol.
-
Slowly add the tartaric acid solution to the piperidine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.
-
The enantiomeric excess of the crystalline salt can be improved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/acetone).
-
To liberate the free base, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to pH > 10.
-
Extract the enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the product using chiral HPLC or by NMR analysis with a chiral shift reagent.
-
Application in Asymmetric Synthesis: A Case Study Approach
The true value of a chiral building block is demonstrated in its ability to impart stereochemical control in the synthesis of complex, biologically active molecules. The enantiomers of ethyl 5-methylpiperidine-3-carboxylate can be utilized in the synthesis of various pharmaceutical agents, including those targeting the central nervous system.[1]
Protocol 3: N-Alkylation and Amide Coupling for Library Synthesis
This protocol outlines a general procedure for the derivatization of the chiral ethyl 5-methylpiperidine-3-carboxylate to generate a library of compounds for structure-activity relationship (SAR) studies.
-
Materials: Enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate, Alkyl or benzyl halide (e.g., benzyl bromide), Potassium carbonate, Acetonitrile, Lithium hydroxide, Water, Tetrahydrofuran (THF), Carboxylic acid of interest, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Procedure:
Part A: N-Alkylation
-
To a solution of enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate in acetonitrile, add potassium carbonate and the desired alkyl or benzyl halide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the N-alkylated product by column chromatography.
Part B: Ester Hydrolysis
-
Dissolve the N-alkylated ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the reaction at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to pH ~4 and extract the N-alkylated carboxylic acid with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid.
Part C: Amide Coupling
-
To a solution of the N-alkylated piperidine carboxylic acid in DCM, add the desired amine, EDC, HOBt, and DIPEA.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final amide product by column chromatography.
-
Data Presentation
| Step | Product | Typical Yield (%) | Key Analytical Data |
| Protocol 1, Step 1 | Ethyl 5-methyl-2-piperidone-3-carboxylate | 60-70 | ¹H NMR, ¹³C NMR, IR, MS |
| Protocol 1, Step 2 | Racemic ethyl 5-methylpiperidine-3-carboxylate | 75-85 | ¹H NMR, ¹³C NMR, GC-MS |
| Protocol 2 | Enantiomerically enriched ethyl 5-methylpiperidine-3-carboxylate | 30-40 (after resolution) | Chiral HPLC (ee >98%), Optical Rotation |
| Protocol 3 | N-Alkylated, amide-coupled derivatives | 50-80 (over 3 steps) | ¹H NMR, ¹³C NMR, HRMS |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the preparation and application of ethyl 5-methylpiperidine-3-carboxylate.
Conclusion
Ethyl 5-methylpiperidine-3-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. The protocols and strategies outlined in this guide provide a framework for the preparation and utilization of this important synthetic intermediate. The ability to access both enantiomers of this compound opens up avenues for the development of novel therapeutics and other functional molecules where precise three-dimensional structure is paramount for activity. The provided methodologies, while requiring optimization for specific substrates and conditions, serve as a robust starting point for researchers in the field of organic synthesis and drug discovery.
References
- U.S.
- Beilstein Journal of Organic Chemistry. (2021).
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- The Journal of Organic Chemistry. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.
- ACS Publications. (2003). and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine.
- Google Patents. (1984). U.S. Patent 4,435,572A - Synthesis of ethyl-4(3'-methoxyphenyl)
- MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
- Google Patents. (2022). KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)
- MDPI. (2023).
- eScholarship. (2022). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Der Pharma Chemica. (2025). Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)
- PMC. (2022). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.
- Xingwei Li. (2023).
- PMC. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- PMC. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- Benchchem. (2025). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
- Tokyo Chemical Industry. (2016).
- Google Patents. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Ethyl 5-Methylpiperidine-3-carboxylate as a Versatile Scaffold in Fragment-Based Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of 3D Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders.[3][4] These initial hits serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[5][6]
A significant trend in FBDD is the move away from flat, aromatic fragments towards those with greater three-dimensional (3D) character. Saturated heterocycles, such as piperidines, are at the forefront of this evolution.[7][8] These scaffolds provide precise three-dimensional vectoral arrangements of substituents, which is crucial for optimizing interactions with complex biological targets.[9][10] The incorporation of saturated heterocycles can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, and better pharmacokinetic profiles.[11][12]
This application note focuses on ethyl 5-methylpiperidine-3-carboxylate , a chiral piperidine fragment that serves as an excellent starting point for FBDD campaigns. Its distinct stereochemistry, functional handles for chemical elaboration, and favorable drug-like properties make it a valuable addition to any fragment library. We will provide a detailed overview of its properties and step-by-step protocols for its integration into a typical FBDD workflow, from primary screening to hit-to-lead optimization.
Physicochemical Properties and Synthesis Overview
Ethyl 5-methylpiperidine-3-carboxylate (a stereoisomer of the compound with CAS 5166-67-6) is an attractive fragment due to its compliance with the "Rule of Three"—a common guideline for fragment library design.[1] Its properties facilitate good solubility and potential for high ligand efficiency.
Table 1: Physicochemical Properties of a Representative Isomer (Ethyl 1-methylpiperidine-3-carboxylate)
| Property | Value | Source |
| CAS Number | 5166-67-6 | [13][14][15] |
| Molecular Formula | C₉H₁₇NO₂ | [16][17] |
| Molecular Weight | 171.24 g/mol | [14][16][17] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [16] |
| cLogP | 0.89 | [16] |
| Hydrogen Bond Acceptors | 3 | [16] |
| Hydrogen Bond Donors | 0 | [16] |
| Rotatable Bonds | 2 | [16] |
Note: The properties listed are for a closely related N-methylated analog. The core scaffold of ethyl 5-methylpiperidine-3-carboxylate will have similar favorable properties.
Synthesis Overview: The synthesis of functionalized piperidines like ethyl 5-methylpiperidine-3-carboxylate can be achieved through various established organometallic and cyclization strategies.[18] A common approach involves the cyclization of acyclic amino acid precursors, which allows for the stereocontrolled introduction of substituents on the piperidine ring. For instance, multi-step syntheses starting from chiral amino acids or employing catalytic asymmetric reactions can yield enantiomerically pure piperidine scaffolds.[18][19]
Application in FBDD: A Step-by-Step Protocol
This section outlines a comprehensive workflow for utilizing ethyl 5-methylpiperidine-3-carboxylate in an FBDD campaign. The protocols are designed to be adaptable to various protein targets and laboratory settings.
Part A: Fragment Library Integration and Primary Screening
The initial step involves screening the fragment against the target of interest to identify binding events. Surface Plasmon Resonance (SPR) is a highly sensitive biophysical technique ideal for detecting the weak, low-affinity interactions typical of fragments.[20][21]
Protocol 1: SPR-Based Primary Screening
-
Fragment Preparation:
-
Quality Control: Confirm the identity and purity (>95%) of ethyl 5-methylpiperidine-3-carboxylate using NMR and LC-MS.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Working Solutions: Create a dilution series of the fragment in the appropriate SPR running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant and low (typically ≤1%) across all samples to minimize solvent effects.
-
-
SPR Experiment Setup (e.g., using a Biacore system):
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a suitable density for fragment screening (typically 2000-4000 Response Units, RU). A reference channel should be prepared by activating and deactivating the surface without protein immobilization to enable background subtraction.
-
System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.
-
-
Screening Execution:
-
Injection: Inject the fragment solutions over the target and reference surfaces at a typical flow rate of 30 µL/min. A standard concentration for primary screening is 200 µM.
-
Binding Analysis: Monitor the binding response in real-time. A positive "hit" is identified by a higher response on the target surface compared to the reference surface.
-
Data Processing: Subtract the reference channel data and a buffer-only injection from the active channel data to obtain the net binding signal. Hits are typically selected based on a response threshold significantly above the background noise.
-
Causality Behind Choices: SPR is chosen for its real-time, label-free detection capabilities, which are essential for characterizing the fast on/off rates of fragment binding.[22] Keeping the DMSO concentration low and constant is critical to prevent false positives or negatives caused by solvent effects.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. massbio.org [massbio.org]
- 3. drughunter.com [drughunter.com]
- 4. obn.org.uk [obn.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ethyl 1-Methylpiperidine-3-Carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 14. 1-甲基-3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. angenesci.com [angenesci.com]
- 16. chemscene.com [chemscene.com]
- 17. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 20. sartorius.com [sartorius.com]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 22. selvita.com [selvita.com]
hydrolysis of ethyl 5-methylpiperidine-3-carboxylate to 5-methylnipecotic acid
An Application Note and Protocol for the Synthesis of 5-Methylnipecotic Acid via Ester Hydrolysis
Abstract
This document provides a comprehensive guide for the hydrolysis of ethyl 5-methylpiperidine-3-carboxylate to its corresponding carboxylic acid, 5-methylnipecotic acid. Nipecotic acid and its derivatives are of significant interest in medicinal chemistry and drug development, primarily for their activity as γ-aminobutyric acid (GABA) uptake inhibitors, making them valuable scaffolds for developing treatments for various neurological disorders.[1][2] This application note details a robust and reliable protocol for alkaline hydrolysis (saponification), covering the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for product characterization. The information presented is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Scientific Background
5-Methylnipecotic acid is a derivative of nipecotic acid (piperidine-3-carboxylic acid), a class of compounds extensively studied for their biological activity.[1] The introduction of a methyl group at the 5-position of the piperidine ring can significantly influence the molecule's conformational rigidity and lipophilicity, potentially altering its binding affinity and selectivity for biological targets like the GABA transporter (GAT).[3] As such, efficient and scalable synthetic routes to substituted nipecotic acids are crucial for further research and development.
The conversion of an ester, such as ethyl 5-methylpiperidine-3-carboxylate, to a carboxylic acid is a fundamental transformation in organic synthesis known as hydrolysis. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, the reverse of Fischer esterification. To drive the reaction to completion, a large excess of water is required to shift the equilibrium towards the products (Le Chatelier's principle).[4]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility. The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from NaOH) on the ester's carbonyl carbon. This process forms a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol by-product.[5][6] A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[4][5] This protocol will focus on the saponification pathway due to its efficiency and high conversion rate.
Experimental Protocol: Synthesis of 5-Methylnipecotic Acid
This section provides a detailed methodology for the laboratory-scale synthesis of 5-methylnipecotic acid.
Materials and Equipment
Reagents:
-
Ethyl 5-methylpiperidine-3-carboxylate
-
Sodium hydroxide (NaOH), pellets or pearls
-
Hydrochloric acid (HCl), concentrated (37%) or 6M
-
Deionized water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction (optional, for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated solvent for NMR (e.g., D₂O, DMSO-d₆)
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Separatory funnel
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum oven or desiccator
-
Standard laboratory glassware
Critical Safety Precautions (EHS)
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[7][8] Wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[8][9] The dissolution of NaOH in water is highly exothermic; always add NaOH slowly to water, never the other way around, and use an ice bath for cooling.[9]
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapors are a respiratory irritant.[10] Handle with the same level of PPE as NaOH. The neutralization of NaOH with HCl is also highly exothermic and requires slow addition and cooling.
-
General Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] Ensure emergency access to a safety shower and eyewash station.
Step-by-Step Synthesis Procedure
Step 1: Saponification of the Ester
-
Place ethyl 5-methylpiperidine-3-carboxylate (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare a 2-4 M aqueous solution of sodium hydroxide by slowly adding NaOH pellets (2.0-3.0 eq) to cold deionized water with stirring. Allow the solution to cool to room temperature.
-
Add the NaOH solution to the round-bottom flask containing the ester.
-
Attach a reflux condenser to the flask and place the assembly in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
Step 2: Work-up and Acidification
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice-water bath to below 10 °C.
-
Crucial Step: Slowly and carefully add concentrated or 6M HCl dropwise to the cold, stirring reaction mixture. This step is highly exothermic. Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding acid until the pH of the solution reaches approximately 3-4. At this isoelectric point, the amino acid product will have minimal solubility, causing it to precipitate out of the solution as a white solid.[11]
Step 3: Isolation and Purification
-
Collect the precipitated 5-methylnipecotic acid by vacuum filtration using a Buchner funnel.
-
Wash the solid filter cake with a small amount of cold deionized water to remove residual inorganic salts (e.g., NaCl).
-
Further wash the solid with a small amount of a cold non-polar solvent like diethyl ether or hexane to aid in drying.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.
-
Dry the purified white solid under vacuum to a constant weight.
Summary of Reaction Parameters
| Parameter | Value / Description | Rationale |
| Starting Material | Ethyl 5-methylpiperidine-3-carboxylate | The ester precursor to the target acid. |
| Reagent | Sodium Hydroxide (NaOH) | Strong base to catalyze the irreversible hydrolysis. |
| Molar Ratio | 1 : (2-3) (Ester : NaOH) | An excess of base ensures the reaction goes to completion. |
| Solvent | Water | The solvent for the base and a reactant in the hydrolysis. |
| Temperature | Reflux (~100-110 °C) | Increases the reaction rate to ensure completion in a reasonable timeframe. |
| Reaction Time | 4-12 hours | Typical duration for complete saponification; should be monitored by TLC. |
| Workup | Acidification with HCl to pH 3-4 | Protonates the carboxylate salt to form the carboxylic acid and precipitates the zwitterionic product at its isoelectric point. |
| Expected Yield | 75-90% | Saponification is typically a high-yielding reaction. |
Characterization of 5-Methylnipecotic Acid
Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the structural transformation. Key changes from the starting material include:
-
Disappearance of the ethyl ester signals: a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.[12]
-
Appearance of a broad singlet for the carboxylic acid proton (COOH), which is exchangeable with D₂O and may appear between δ 10-13 ppm in a non-aqueous solvent or be absent in D₂O.[13]
-
Complex multiplets corresponding to the protons on the piperidine ring and a doublet for the methyl group protons.
-
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon signal will shift from the ester region (~173 ppm) to the carboxylic acid region (~175-180 ppm).
-
The ethyl group carbons (~60 ppm and ~14 ppm) will be absent.
-
-
Infrared (IR) Spectroscopy:
-
Disappearance of the ester C=O stretch (typically ~1730-1750 cm⁻¹).
-
Appearance of a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹.
-
Appearance of the carboxylic acid C=O stretch (~1700-1725 cm⁻¹).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₁₃NO₂ = 143.18 g/mol ). Electrospray ionization (ESI) should show a clear [M+H]⁺ peak at m/z 144.
Workflow and Mechanism Visualization
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of 5-methylnipecotic acid.
The mechanism for base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution pathway, which is effectively irreversible due to the final deprotonation step.
References
-
An Enantiodivergent Synthesis of Cα-Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a High. (2015). The Aquila Digital Community. Available at: [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). SpringerLink. Available at: [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid. Google Patents.
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PMC. Available at: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. Available at: [Link]
-
New Jersey Department of Health: Sodium Hydroxide - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). ACS Publications. Available at: [Link]
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
-
Safe Handling Guide: Sodium Hydroxide. (2022). CORECHEM Inc.. Available at: [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024). MDPI. Available at: [Link]
-
Acid-catalyzed hydrolysis of 1-piperoylpiperidine. (2010). Sciencemadness Discussion Board. Available at: [Link]
-
Piperidine Synthesis. (2025). DTIC. Available at: [Link]
-
Standard Operating Procedure: Sodium hydroxide pellets. University of Central Missouri. Available at: [Link]
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). ACG Publications. Available at: [Link]
-
HS-SWI-019 Safe Handling of Acid and Caustic. (2021). Marathon Petroleum. Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Royal Society of Chemistry. Available at: [Link]
-
Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. (2018). University of Vienna. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available at: [Link]
-
Notes - 18 Carboxylic Acids and Derivatives. Physics & Maths Tutor. Available at: [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. Available at: [Link]
-
Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. PMC. Available at: [Link]
-
Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]
-
Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. (2020). Thieme Connect. Available at: [Link]
-
Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. (2015). IQ UFRGS. Available at: [Link]
-
Sodium Hydroxide. TN.gov. Available at: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). Greenwich Academic Literature Archive. Available at: [Link]
-
15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]
-
1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. nj.gov [nj.gov]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 10. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 11. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in the Partial Reduction of Pyridine-3-Carboxylates
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the partial reduction of pyridine-3-carboxylates. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your reaction yields and achieve your desired products with high fidelity.
Introduction: The Challenge of Selective Reduction
The partial reduction of the pyridine ring in pyridine-3-carboxylates is a critical transformation in the synthesis of many pharmacologically important molecules, including dihydropyridine and tetrahydropyridine scaffolds.[1] However, this seemingly straightforward reaction is often plagued by issues of over-reduction to the fully saturated piperidine, poor chemoselectivity leading to the reduction of the ester functionality, and a lack of regioselectivity in the formation of dihydropyridine isomers.[2][3] This guide will dissect these challenges and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when tackling the partial reduction of pyridine-3-carboxylates.
Q1: What are the primary causes of low yield in the partial reduction of my pyridine-3-carboxylate?
Low yields in this reaction can typically be attributed to one or more of the following factors:
-
Over-reduction: The desired dihydropyridine or tetrahydropyridine is being further reduced to the thermodynamically stable piperidine.[2]
-
Competing Ester Reduction: The reducing agent is not chemoselective and is also reducing the carboxylate group at the 3-position.
-
Poor Regioselectivity: The reaction is producing a mixture of dihydropyridine isomers (e.g., 1,2- vs. 1,4-dihydropyridines), making isolation of the desired product difficult.[3]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the choice of reducing agent are not optimized for your specific substrate.
Q2: How can I minimize the formation of the fully saturated piperidine byproduct?
To prevent over-reduction, consider the following strategies:
-
Choice of Reducing Agent: Opt for milder reducing agents. For instance, sodium borohydride (NaBH₄) is generally less reactive than lithium aluminum hydride (LiAlH₄) and can offer better control.[4]
-
Control of Stoichiometry: Use a stoichiometric amount of the reducing agent. An excess of the reducing agent will favor over-reduction.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to decrease the rate of the second reduction step.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant over-reduction occurs.[2]
Q3: My ester group is being reduced. How can I protect it or use a more chemoselective method?
The reduction of the ester group is a common side reaction, especially with powerful hydride reagents. To address this:
-
Use a Bulky, Less Reactive Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is a good choice for the partial reduction of esters to aldehydes at low temperatures (-78 °C), and its bulkiness can sometimes prevent it from readily reducing the pyridine ring.[5][6][7] However, careful temperature control is crucial to avoid over-reduction of the ester to the alcohol.[5]
-
Sodium Borohydride with Additives: In some cases, NaBH₄ in the presence of a Lewis acid like aluminum chloride (AlCl₃) can reduce esters, but this combination is a very powerful reducing agent and may lead to over-reduction of the pyridine ring.[8] It is often better to use NaBH₄ alone in a protic solvent, as it is generally not strong enough to reduce esters.[4]
-
Catalytic Transfer Hydrogenation: Methods using ammonium formate with a palladium on carbon (Pd/C) catalyst can sometimes offer good chemoselectivity for the reduction of the pyridine ring while leaving the ester intact, under the right conditions.[9]
Q4: How can I control the regioselectivity of dihydropyridine formation?
The formation of 1,2- versus 1,4-dihydropyridines is often influenced by the reaction conditions and the substrate itself.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions for your desired regioisomer.[10]
-
Specialized Reagents: Sodium cyanoborohydride (NaBH₃CN) has been shown to favor the formation of 1,4-dihydropyridines in some cases.[10]
-
In-situ Acylpyridinium Salt Formation: The addition of an acyl halide can form an acylpyridinium salt in situ, which can then be reduced by a hydride source. This method can favor the formation of 1,2-dihydropyridines, although mixtures of isomers are still possible.[3]
In-Depth Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Significant Over-reduction to Piperidine
Symptoms:
-
TLC analysis shows a new, more polar spot with a lower Rf value than the expected product.[2]
-
¹H NMR of the crude product shows a loss of olefinic protons and the appearance of signals in the aliphatic region characteristic of a piperidine ring.
Root Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Excessive Reducing Agent | An excess of the hydride source will drive the reaction to completion, favoring the thermodynamically more stable fully saturated ring. | Carefully control the stoichiometry. Start with 1.0-1.2 equivalents of the reducing agent and adjust as needed based on reaction monitoring. |
| High Reaction Temperature | Higher temperatures provide the activation energy needed to overcome the barrier for the reduction of the di- or tetrahydropyridine intermediate. | Perform the reaction at a lower temperature. For NaBH₄ reductions, 0 °C or even -20 °C can significantly improve selectivity.[2] |
| Prolonged Reaction Time | Leaving the reaction for an extended period after the starting material has been consumed will inevitably lead to over-reduction. | Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is no longer visible. |
| Highly Reactive Reducing Agent | Strong reducing agents like LiAlH₄ are generally too reactive for the partial reduction of pyridines and will almost always lead to the piperidine.[11] | Use a milder reducing agent such as NaBH₄. For more sensitive substrates, consider catalytic transfer hydrogenation.[9] |
Problem 2: Competing Reduction of the Ester Group
Symptoms:
-
The desired product is not the major component of the crude mixture.
-
¹H NMR and mass spectrometry data indicate the presence of the corresponding alcohol or aldehyde.
Root Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Solution |
| Use of a Non-Chemoselective Reducing Agent | Powerful hydride reagents like LiAlH₄ will readily reduce both the pyridine ring and the ester functionality.[11] | Avoid LiAlH₄. Use NaBH₄ in a protic solvent like methanol or ethanol, as it is generally not strong enough to reduce esters.[4] |
| Inappropriate Reaction Conditions for DIBAL-H | DIBAL-H can reduce esters to aldehydes, but this reaction is highly temperature-dependent. At temperatures above -78 °C, over-reduction to the alcohol can occur.[5][6] | If using DIBAL-H to avoid ester reduction while targeting the pyridine ring, maintain strict temperature control at -78 °C. |
| Activation of the Ester by Lewis Acids | The presence of Lewis acidic additives can activate the ester carbonyl towards reduction. | If using a Lewis acid to activate the pyridine ring, be aware of the potential for ester reduction and carefully screen conditions. |
Experimental Protocols
Protocol 1: Selective Partial Reduction of Ethyl Nicotinate using NaBH₄
This protocol provides a general procedure for the partial reduction of a pyridine-3-carboxylate to the corresponding dihydropyridine.
Materials:
-
Ethyl nicotinate (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.2 equivalents)
-
Anhydrous Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl nicotinate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add the sodium borohydride portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyridine derivative.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and decision-making processes in the partial reduction of pyridine-3-carboxylates.
Caption: Troubleshooting workflow for low yield.
By systematically addressing the challenges of over-reduction, chemoselectivity, and regioselectivity, researchers can significantly improve the yield and purity of their desired partially reduced pyridine-3-carboxylate products. This guide provides a foundational framework for troubleshooting and optimizing these critical synthetic transformations.
References
-
Chemistry LibreTexts. (2023). Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. [Link]
-
Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
NPTEL. (n.d.). Module 2 : Reduction Reactions. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
-
Pilli, R. A., & de Meijere, A. (2000). The Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(23), 3671–3674. [Link]
-
ResearchGate. (2025). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of 3,5-disubstituted pyridines to dihydropyridines. [Link]
- Science of Synthesis. (n.d.).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
- Zard, S. Z. (2003). Radical Reactions in Organic Synthesis. Oxford University Press.
-
Zhang, Y., & Rovis, T. (2023). Asymmetric Partial Reductions of Pyridines. PubMed, 62(11), 1735-1740. [Link]
Sources
- 1. Asymmetric Partial Reductions of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 10. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
overcoming steric hindrance in 5-methylpiperidine functionalization
Status: Operational Ticket ID: #PIP-Me-005 Subject: Overcoming Steric & Conformational Barriers in 3- and 5-Methylpiperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Invisible" Barrier
Welcome to the Piperidine Functionalization Help Desk. If you are here, you are likely experiencing low yields, sluggish reaction rates, or unexpected regioselectivity when working with 3-methylpiperidine (often referred to as 5-methylpiperidine depending on substitution patterns).
The Core Problem: The challenge is rarely just "steric bulk" in the traditional sense. The issue is conformational locking .
-
The Equatorial Preference: The methyl group at C3/C5 possesses an A-value of ~1.7 kcal/mol, strongly favoring the equatorial position.
-
The Conflict: Functionalizing the nitrogen (N-alkylation/acylation) or the adjacent carbons (C-H activation) often requires a transition state that forces the methyl group into a high-energy axial conformation or creates severe A(1,3) strain with the N-protecting group.
This guide provides three specific "Rescue Protocols" to bypass these energy barriers.
Conformational Analysis & Reactivity Logic
Before attempting a rescue protocol, you must diagnose the specific steric clash.
Visualizing the Trap: In 3-methylpiperidine, the nitrogen lone pair is chemically non-equivalent depending on the ring flip.
-
Scenario A (Methyl Equatorial): The N-lone pair is accessible, but adjacent C2/C6 positions are guarded by the ring backbone.
-
Scenario B (Methyl Axial): The ring flip exposes C2/C6 but creates a 1,3-diaxial clash with the axial hydrogens, destabilizing the transition state.
Module A: N-Functionalization (Amide Coupling Fails)
Symptom: Standard coupling agents (HATU, EDC/HOBt) yield <30% product or result in unreacted starting material after 24h. Root Cause: The secondary amine is hindered by the β-methyl group. The activated ester (OBt/OAt) is too bulky to approach the nucleophile effectively.
Troubleshooting Decision Tree
Protocol 1: The Acyl Fluoride "Rescue" Method
Acyl fluorides are smaller and more electrophilic than activated esters, allowing them to slip past the steric gate of the 3-methyl group.
-
Applicability: Sterically hindered amines, electron-deficient amines.[1][2]
-
Reagents: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride.
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Reagent Addition: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Checkpoint: Monitor by TLC. The acyl fluoride is often visible and distinct from the acid.
-
-
Coupling: Add the 3-methylpiperidine (1.2 equiv) directly to the mixture.
-
Optimization: If conversion is slow, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Workup: Quench with saturated
.
Why this works: The C-F bond is strong but the fluoride is a good leaving group in this context. The small atomic radius of Fluorine (van der Waals radius ~1.47 Å) compared to OBt (~5-6 Å) drastically reduces the steric barrier [1].
Module B: C-H Activation (Regioselectivity Issues)
Symptom: You are attempting to lithiate N-Boc-3-methylpiperidine to functionalize C2, but you get a mixture of isomers or low yield. Root Cause: The n-BuLi aggregate is too bulky to deprotonate the equatorial proton at C2 effectively if the methyl group is blocking the approach.
Protocol 2: Beak’s Lithiation-Substitution
To achieve high regioselectivity (typically trans to the methyl group), you must use a coordinating diamine to break down the lithium aggregate.
-
Substrate: N-Boc-3-methylpiperidine.
-
Reagents: s-BuLi (sec-butyllithium), TMEDA (tetramethylethylenediamine).
Step-by-Step:
-
Preparation: Flame-dry a flask and purge with Argon. Add N-Boc-3-methylpiperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous
(not THF—ether enhances specific coordination). -
Cooling: Cool to -78°C .
-
Lithiation: Add s-BuLi (1.2 equiv) dropwise.
-
Critical Step: Stir at -78°C for exactly 10 minutes, then warm to -40°C for 30-45 minutes.
-
Why? The deprotonation is kinetically slow due to the methyl group. Warming is necessary to cross the activation energy barrier, but going above -20°C risks Boc-migration (Fries rearrangement).
-
-
Trapping: Cool back to -78°C. Add the electrophile (e.g., MeI, DMF,
) rapidly. -
Result: This typically yields the 2,3-trans isomer as the major product. The lithium coordinates to the Boc oxygen, directing deprotonation to the equatorial proton (syn-complexation induced lithiation) [2].
FAQ: Rapid Fire Troubleshooting
Q: I need to perform a Buchwald-Hartwig amination on 3-methylpiperidine. Which ligand should I start with? A: Do not use BINAP or standard XPhos. The steric bulk near the nitrogen requires a ligand that creates a spacious pocket but promotes reductive elimination.
-
Recommendation: RuPhos or BrettPhos .
-
Pre-catalyst: Use RuPhos Pd G4 . The G4 precatalyst ensures rapid initiation even with hindered substrates.
Q: My N-alkylation (Sn2) is stuck at 50% conversion. Should I heat it? A: Heating often leads to elimination (E2) with hindered piperidines.
-
Fix: Switch solvent to Acetonitrile or DMF to stabilize the transition state. Add KI (0.5 equiv) (Finkelstein condition) to convert the alkyl chloride/bromide to a more reactive iodide in situ.
Q: Is 3-methylpiperidine chiral? A: Yes. Commercial "3-methylpiperidine" is usually a racemic mixture. If you are developing a drug candidate, you must separate enantiomers before late-stage functionalization, as the reaction rates of the (R) and (S) enantiomers can differ significantly in chiral environments (e.g., enzymatic resolution or chiral catalysis).
Data Summary: Coupling Reagent Efficiency
| Method | Reagent | Steric Tolerance | Risk of Racemization | Recommended For |
| Standard | HATU / DIPEA | Low | Low | Unhindered amines only. |
| Active Ester | EDC / HOAt | Medium | Low | Mildly hindered substrates. |
| Acid Chloride | Ghosez's Reagent | High | Medium | Very hindered, acid-stable substrates. |
| Acyl Fluoride | TFFH / BTFFH | Very High | Very Low | The "Gold Standard" for 3-Me-Piperidine. |
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society.
-
Beak, P., & Lee, W. K. (1993). "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." Journal of Organic Chemistry.
-
Maiti, S., et al. (2016). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][2][3] Organic & Biomolecular Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
purification methods for ethyl 5-methylpiperidine-3-carboxylate reaction mixtures
Diagnostic Triage: Characterizing Your Crude Mixture
Before initiating purification, you must diagnose the state of your reaction mixture.[1] The synthesis of ethyl 5-methylpiperidine-3-carboxylate (typically via hydrogenation of ethyl 5-methylnicotinate) results in a crude mixture containing specific impurity classes.
Common Impurities Profile:
| Impurity Type | Origin | Diagnostic Sign |
|---|---|---|
| Starting Material | Unreacted ethyl 5-methylnicotinate (Pyridine) | Aromatic signals in ¹H NMR (>7.0 ppm). UV active on TLC. |
| Diastereomers | Cis vs. Trans isomers (C3 & C5 centers) | Doubled peaks in ¹H NMR (methoxy/ethyl group split).[1] Separable spots on TLC. |
| Hydrolysis Product | 5-methylpiperidine-3-carboxylic acid | Broad peak >10 ppm (COOH). Loss of ethyl group signals. Product precipitates at neutral pH. |
| Over-reduction | Piperidine alcohols (rare) | Loss of carbonyl stretch in IR (~1730 cm⁻¹).[1] |
Strategic Decision Matrix
Use the following logic to select your purification workflow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile and scale.
Protocol A: Acid-Base Extraction (The "Workhorse")
Objective: Isolate the basic piperidine product from neutral organic impurities (unreacted pyridine precursors, solvents) and acidic byproducts.[1]
Mechanism: The piperidine nitrogen (pKa ~11) is protonated in acid, becoming water-soluble. Neutral impurities remain in the organic phase.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Acid Extraction:
-
Basification (The Danger Zone):
-
Cool the combined acidic aqueous layers to 0°C (Ice bath).
-
Slowly add saturated Na₂CO₃ or 6M NaOH until pH > 12.
-
Warning: Keep temperature < 10°C. High heat + high pH will hydrolyze the ethyl ester to the carboxylic acid [1].
-
-
Re-Extraction:
-
Extract the basic aqueous layer 3x with DCM (DCM is preferred over EtOAc for polar amines).[1]
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Success Indicator: ¹H NMR should show no aromatic protons.
Protocol B: Chromatographic Separation of Diastereomers
Objective: Separate cis- and trans-ethyl 5-methylpiperidine-3-carboxylate. Challenge: Secondary amines interact strongly with acidic silanol groups on silica gel, causing "streaking" and poor resolution.
Optimized Mobile Phases:
You must use an amine modifier to deactivate the silica.
| Method | Mobile Phase Composition | Notes |
| Standard Flash | Hexane / EtOAc (80:20) + 1% Et₃N | Triethylamine (Et₃N) competes for silanol sites, sharpening peaks.[1] |
| Polar Alternative | DCM / MeOH (95:5) + 1% NH₄OH | Use for highly polar crude mixtures. |
| TLC Visualization | Ninhydrin Stain | Piperidines stain deep red/purple. UV is often weak/useless. |
Separation Logic: Based on literature for 3,5-disubstituted piperidines [2], the cis and trans isomers often have distinct Rf values due to the axial/equatorial orientation of the lone pair and substituents.[1]
-
Trans-isomer: Typically elutes first (less polar interaction with silica).
-
Cis-isomer: Typically elutes second.[2]
Protocol C: Vacuum Distillation (Bulk Purification)
Objective: Purification of the diastereomeric mixture on a multigram/kilogram scale.
Physical Properties:
-
Boiling Point (Est.): 95–105°C at 10 mmHg (Analogous to 1-methyl variant [3]).
-
Thermal Stability: Ester group is stable up to ~150°C, but prolonged heating can cause polymerization or oxidation of the amine.[1]
Setup Requirements:
-
System: Short-path distillation head or Kugelrohr (for <10g).
-
Vacuum: High vacuum required (< 5 mmHg recommended).
-
Inert Gas: Distill under Nitrogen/Argon to prevent N-oxidation.
Procedure:
-
Degas the crude oil.
-
Heat bath to 120°C.
-
Collect fractions.[2] Discard the low-boiling forerun (solvent traces).
-
Main fraction will be a colorless oil.[3]
Protocol D: Stereochemical Resolution via Crystallization
Objective: Obtaining >98% de of a single diastereomer without chromatography.
Mechanism: Cis and Trans isomers form salts with different lattice energies.
Recommended Salt Screens:
-
Hydrochloride Salt: Dissolve free base in dry Ethanol. Add 1.1 eq of HCl in Dioxane/Ether. Cool to -20°C.
-
Oxalate Salt: Dissolve free base in Acetone. Add 1 eq of Oxalic acid.
-
Literature Insight: Oxalate salts are historically effective for separating piperidine diastereomers [4].
-
Troubleshooting & FAQ
Q: My yield is extremely low after Acid-Base extraction.
-
Cause 1 (Hydrolysis): Did you let the acidic aqueous layer sit for too long or get too hot during basification? The ester hydrolyzed to the water-soluble amino acid.
-
Cause 2 (Incomplete Extraction): Piperidines are very polar. EtOAc might not pull them out of water efficiently. Switch to DCM or Chloroform/Isopropanol (3:1) for the final extraction.
Q: I see two spots on TLC that are very close together.
-
Diagnosis: These are your cis and trans diastereomers.[2]
-
Fix: Run the column slower (gradient elution). Ensure you are using 1-2% Triethylamine in your solvent. Without the amine, the spots tail into each other.[1]
Q: The product is turning yellow/brown on the shelf.
-
Cause: Oxidation of the secondary amine to N-oxides or imines.
-
Fix: Store the product as the HCl salt (solid) rather than the free base (oil). The salt is indefinitely stable at room temperature.
Q: How do I control the cis/trans ratio during synthesis?
-
Insight: The hydrogenation catalyst dictates the ratio.
-
PtO₂ (Adams Catalyst) in Acetic Acid: Favors cis isomer (hydrogen delivery from the less hindered face) [2].[1]
-
Pd/C in Ethanol: Often gives a thermodynamic mix or favors trans.
-
Reaction: Ethyl 5-methylnicotinate + H₂ → Ethyl 5-methylpiperidine-3-carboxylate.
-
References
-
Organic Syntheses , Coll.[1] Vol. 5, p.550 (1973); Vol. 43, p.40 (1963).[1] (General procedures for handling amino esters).
-
Bailey, P. D., et al. "Piperidines: A convenient synthesis of substituted piperidines."[1] Royal Society of Chemistry, Electronic Supplementary Information.[1] (Describes separation of cis/trans-5-methylpiperidine-3-carboxylates via chromatography and hydrogenation catalyst effects).
-
Sigma-Aldrich. "Product Specification: Ethyl 1-methylpiperidine-3-carboxylate." (Provides baseline physical property data for the N-methyl analog).
-
U.S. Patent 3,880,925. "Separation and purification of cis and trans isomers." (Describes fractional crystallization of cyclic amine salts).
Sources
minimizing side reactions during ethyl 5-methylpiperidine-3-carboxylate hydrolysis
Technical Support Center: Hydrolysis of Ethyl 5-Methylpiperidine-3-Carboxylate
Module 1: Critical Mechanism Analysis
Subject: Mechanistic Origins of Side Reactions Target: Ethyl 5-methylpiperidine-3-carboxylate (EMPC)
To minimize side reactions, one must first understand the reactivity profile of the substrate. EMPC presents a unique challenge due to the interplay between the basic secondary amine (or protected variant) and the labile stereocenter at C3.
1. The Primary Threat: C3-Epimerization
The hydrogen atom at the C3 position (alpha to the carbonyl) is acidic (
-
Risk Factor: High with strong bases (NaOH, KOH) or prolonged reaction times.
-
Consequence: Loss of optical purity (drastic drop in ee/dr).
2. The Secondary Threat: Oligomerization (Self-Condensation) If the piperidine nitrogen is unprotected (free amine), it acts as a nucleophile. It can attack the ester carbonyl of a neighboring molecule, forming intermolecular amide bonds (oligomers) or diketopiperazines (dimers).
-
Risk Factor: High in concentrated solutions with free amines.
-
Consequence: Formation of insoluble polymer gum and yield loss.
3. The Tertiary Threat: Protecting Group Incompatibility
-
Acid Hydrolysis: Efficiently hydrolyzes the ester but will simultaneously cleave acid-labile protecting groups like Boc (tert-butyloxycarbonyl).
-
Base Hydrolysis: Preserves Boc groups but maximizes epimerization risk.
Module 2: Troubleshooting Guide (FAQ)
Q1: My product is losing chiral purity (low ee). Why is this happening? Diagnosis: You are likely using a base that is too strong or a temperature that is too high, facilitating the formation of the enolate intermediate. Solution:
-
Switch to LiOH: Lithium coordinates tightly with the carbonyl oxygen, slightly stabilizing the ester and reducing the rate of
-deprotonation compared to K+ or Na+. -
Lower Temperature: Conduct the reaction at
to . -
Switch Method: If chirality is critical, switch to Enzymatic Hydrolysis (See Protocol C). Enzymes operate at neutral pH, completely avoiding the enolate pathway.
Q2: I see a "gum" forming instead of my crystalline product. Diagnosis: This is likely oligomerization caused by the free amine attacking the ester. Solution:
-
Protonation: Ensure the amine is fully protonated (ammonium salt form) by using excess acid before heating.
-
Dilution: Run the reaction at high dilution (
) to disfavor intermolecular collisions. -
Protection: Protect the amine (e.g., N-Boc or N-Cbz) prior to hydrolysis.
Q3: How do I isolate the zwitterionic amino acid? It won't extract into organic solvents. Diagnosis: The product, 5-methylpiperidine-3-carboxylic acid, exists as a zwitterion at neutral pH, making it highly water-soluble and insoluble in ether/DCM. Solution: Use Ion Exchange Chromatography (Dowex 50W) or the Isoelectric Point Precipitation method (See Module 4).
Module 3: Decision Logic & Workflows
Use the following logic flow to select the correct protocol for your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal hydrolysis condition based on protecting group status and chiral requirements.
Module 4: Optimized Experimental Protocols
Protocol A: Acid Hydrolysis (Robust & Scalable)
Best for: Free amines or when N-deprotection is acceptable.
-
Dissolution: Dissolve ethyl 5-methylpiperidine-3-carboxylate (1.0 equiv) in 6M HCl (10-15 volumes).
-
Note: Do not use water alone; the pH must be <1 to ensure the amine is protonated (
), preventing self-condensation.
-
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by LCMS. -
Concentration: Evaporate the acid under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Purification: Recrystallize from EtOH/Et2O if necessary.
Protocol B: Mild Base Hydrolysis (LiOH)
Best for: Preserving N-Boc/N-Cbz groups.
-
Preparation: Dissolve substrate in THF:Water (2:1). Cool to
(Ice bath). -
Addition: Add LiOH
H2O (1.2 equiv) slowly.-
Why LiOH? Lithium is less basic and more coordinating than Na/K, reducing the rate of
-proton abstraction (epimerization) [1].
-
-
Reaction: Stir at
. Do not let the temperature rise. Monitor closely by TLC/HPLC. Stop immediately upon consumption of starting material. -
Quench: Carefully acidify with 1M HCl to pH 3-4 (if N-Boc) or pH 6-7 (if Zwitterion target) at
.
Protocol C: Enzymatic Hydrolysis (Enantioselective)
Best for: Absolute preservation of stereochemistry or Kinetic Resolution.
-
Enzyme Selection: Use Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin (e.g., Novozym 435) [2].
-
Solvent System: Suspend substrate in Phosphate Buffer (pH 7.0) / Acetone (9:1).
-
Incubation: Shake at
for 24-48 hours. -
Mechanism: The enzyme acts as a "chiral filter," hydrolyzing the ester without touching the
-proton, effectively eliminating epimerization risk.
Module 5: Isolation of the Zwitterion
If you require the free amino acid (not the HCl salt) and are struggling with solubility:
Method: Ion Exchange (Dowex 50W)
-
Load the crude hydrolysis mixture (acidic pH) onto a column of Dowex 50WX8 (H+ form) .
-
Wash: Elute with distilled water until the pH of the eluent is neutral (removes salts and non-basic impurities).
-
Elute Product: Switch eluent to 1M Aqueous Ammonia (
) . The amino acid will release as the ammonia displaces it. -
Lyophilize: Freeze-dry the ammoniacal fractions to obtain the pure zwitterion as a white powder.
Comparison of Methods
| Feature | Acid Hydrolysis (HCl) | Base Hydrolysis (LiOH) | Enzymatic (CAL-B) |
| Epimerization Risk | Low | High (unless | Zero |
| N-Protecting Groups | Cleaves Boc | Preserves Boc | Preserves Boc |
| Reaction Rate | Fast (Hours) | Fast (Hours) | Slow (Days) |
| Scalability | High | High | Medium |
| Cost | Low | Low | High |
References
-
NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester Properties. National Institute of Standards and Technology. Link
-
Liljeblad, A., et al. (2007). Chemoenzymatic approach to enantiopure piperidine-based
-amino esters in organic solvents. Tetrahedron: Asymmetry.[1][2] Link -
Nejman, M., et al. (2005).[3] A base-catalyzed Michael-type addition...[3] followed by hydrolysis...[1][3][4][5] affords
-amino acid hydrochlorides.[3][6] Tetrahedron.[3] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 4. The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of Ethyl 5-Methylpiperidine-3-Carboxylate Salts
This technical guide details the crystallization and salt formation protocols for ethyl 5-methylpiperidine-3-carboxylate , a critical chiral intermediate in the synthesis of piperidine-based therapeutics (e.g., dual orexin receptor antagonists or similar CNS-active agents).
Topic: Crystallization & Salt Formation Protocols Compound: Ethyl 5-methylpiperidine-3-carboxylate (E5MPC) Document ID: TS-CRYST-5MPC-001 Version: 2.4 (Current)
Core Technical Overview
As a Senior Application Scientist, I often see researchers struggle with this specific piperidine derivative due to its conformational flexibility and the presence of two chiral centers (C3 and C5). The free base is typically an oil, making salt formation the only viable path for solid-state purification.
Critical Criticality: The success of this crystallization relies heavily on controlling the cis/trans diastereomeric ratio before salt formation. The cis-isomer (3R,5S or 3S,5R) typically crystallizes more readily as a hydrochloride salt compared to the trans-isomer, which often causes "oiling out" if present in high quantities.
Structural Considerations
-
Stereochemistry: The compound exists as four stereoisomers. Standard synthesis (e.g., hydrogenation of nicotinate derivatives) yields a diastereomeric mixture.
-
pKa: The piperidine nitrogen has a pKa
10-11, making it highly basic and suitable for strong acid salts (HCl, HBr) or chiral organic acids (Tartaric acid, Mandelic acid).
Standard Operating Procedures (SOPs)
Protocol A: Formation & Purification of the Hydrochloride Salt
Use this protocol for bulk purification of the diastereomeric mixture.
Reagents:
-
Crude Ethyl 5-methylpiperidine-3-carboxylate (Free base)
-
HCl in Ethanol (1.25 M or 4 M) or HCl gas
-
Solvents: Absolute Ethanol (EtOH), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc)
Workflow Diagram:
Figure 1: Standard workflow for HCl salt formation and isolation. Note the temperature control during acid addition to prevent ester hydrolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of crude free base in 50 mL (5 vol) of dry Ethyl Acetate. Cool to 0–5°C.[1]
-
Acid Addition: Add 1.1 equivalents of HCl (in EtOH or Dioxane) dropwise. Crucial: Maintain internal temperature < 10°C to prevent acid-catalyzed hydrolysis of the ethyl ester.
-
Seed Initiation: If a precipitate does not form immediately, add seed crystals (0.1 wt%). If seeds are unavailable, scratch the glass wall.[1]
-
Anti-Solvent Addition: Slowly add MTBE (30 mL) over 30 minutes while stirring.
-
Maturation: Stir the slurry at 0°C for 2 hours. This "digestion" period allows the thermodynamically stable crystal form to grow at the expense of fines (Ostwald Ripening).
-
Isolation: Filter under nitrogen (hygroscopic solid). Wash with cold MTBE/EtOAc (1:1).
Protocol B: Chiral Resolution (Diastereomeric Salt Crystallization)
Use this protocol to isolate a single enantiomer (typically using L-Tartaric acid or Dibenzoyl-L-tartaric acid).
Data Table: Solvent Screening for Tartrate Resolution
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Habit | Yield | Selectivity (de%) |
| Ethanol (Abs) | High | Moderate | Prisms | 45% | 85% |
| Acetone/Water (95:5) | High | Low | Needles | 60% | 92% |
| Isopropanol (IPA) | Moderate | Very Low | Aggregates | 75% | 60% |
| Acetonitrile | High | Moderate | Oils Out | N/A | N/A |
Recommendation: Use Acetone/Water (95:5) for the initial resolution step due to the best balance of yield and diastereomeric excess (de).
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Q: I followed the HCl protocol, but I got a sticky gum at the bottom of the flask. How do I fix this?
Senior Scientist Response: Oiling out (liquid-liquid phase separation) occurs when the metastable zone width is exceeded too rapidly or impurities disrupt the lattice energy.
Troubleshooting Decision Tree:
Figure 2: Logic flow for resolving oiling-out issues.
Immediate Fixes:
-
Re-dissolution: Heat the mixture until the oil dissolves. Add a small amount of Ethanol (the "good" solvent) to increase solubility.
-
Slow Cooling: Cool the solution very slowly (5°C per hour). Rapid cooling traps impurities that cause oiling.
-
High Shear: Use an overhead stirrer with a high-shear impeller to break up oil droplets and induce nucleation.
Issue 2: "The yield is significantly lower than expected (< 50%)."
Q: I used the theoretical amount of acid, but my recovery is low. Is the salt soluble in the mother liquor?
Senior Scientist Response: Yes, piperidine salts can be surprisingly soluble in ethanol and even ethyl acetate.
-
Diagnosis: Check the pH of the mother liquor. If it is not acidic (pH < 2), you may have formed a hemi-salt or incomplete protonation.
-
Correction:
-
Ensure you are using anhydrous conditions. Water drastically increases the solubility of the HCl salt.
-
Drive the precipitation by adding more MTBE or Heptane (anti-solvents) to the mother liquor.
-
Cool the final slurry to -10°C or lower before filtration.
-
Issue 3: "I cannot separate the cis/trans isomers."
Q: The NMR shows a 60:40 mixture even after crystallization. How do I enrich the cis-isomer?
Senior Scientist Response: Simple HCl salt formation is often insufficient for separating diastereomers if the ratio is near 1:1.
-
Strategy: Switch to a recrystallization step rather than a precipitation.
-
Protocol:
-
Isolate the crude salt mixture.
-
Recrystallize from hot Isopropanol (IPA) . The trans-isomer hydrochloride is typically more soluble in IPA than the cis-isomer.
-
Filter the suspension while warm (approx. 40°C) if the cis-isomer is the target precipitate.
-
References & Authority
-
Synthesis of Piperidines : For general reactivity and stereochemical assignment of 3,5-disubstituted piperidines.
-
Source: Bailey, P. D., et al. "Regioselective and Stereoselective Syntheses of Piperidines." Royal Society of Chemistry, 2017.
-
-
Resolution Protocols : Analogous resolution of 4-methyl-2-piperidine derivatives using tartaric acid.
-
Source: Patent CN108047125A, "Preparation method of (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester."
-
-
Crystallization Mechanisms : Theory of oiling out and metastable zone width in amine salts.
-
Source: ChemScene Technical Data, "Ethyl N-methylpiperidine-3-carboxylate Properties."[2]
-
-
Chiral Resolution : Use of dibenzoyl-tartaric acid for piperidine resolution.
-
Source: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Standard Reference Text).
-
Sources
Validation & Comparative
Comparative 1H NMR Analysis Guide: Diastereomeric Profiling of Ethyl 5-methylpiperidine-3-carboxylate
Executive Summary & Structural Logic
The characterization of ethyl 5-methylpiperidine-3-carboxylate presents a classic problem in conformational analysis. As a 3,5-disubstituted piperidine, this molecule exists as two diastereomers: the cis-isomer (typically the thermodynamic product) and the trans-isomer (kinetic or higher energy product).
Distinguishing these isomers is critical for drug development, as the spatial orientation of the C3-carboxylate and C5-methyl groups dictates binding affinity in target pockets (e.g., Janus Kinase or GABA receptors). This guide provides a definitive NMR-based protocol to assign stereochemistry without requiring X-ray crystallography.
The Conformational Imperative
The piperidine ring predominantly adopts a chair conformation. Stereochemical assignment relies on the Karplus relationship , which correlates the dihedral angle between vicinal protons (
-
Cis-Isomer (3,5-syn): Both substituents can adopt the equatorial position (1,3-diequatorial). This locks the ring into a stable chair where the ring protons at C3 and C5 are axial .
-
Trans-Isomer (3,5-anti): Requires one substituent to be axial while the other is equatorial (or a twist-boat conformation). This results in a distinct coupling pattern where one ring proton is equatorial.
Figure 1: Conformational logic linking stereochemistry to observable NMR signals.
Experimental Protocol: Sample Preparation
To ensure reproducible chemical shifts and minimize line broadening due to nitrogen inversion or proton exchange, strictly follow this preparation protocol.
Reagents
-
Solvent: Chloroform-d (
) is standard.-
Note: For free bases,
is preferred over to avoid viscosity-induced broadening, unless the sample is a salt.
-
-
Base/Salt Status:
-
Free Base: Nitrogen inversion is rapid. Signals may be averaged.
-
HCl Salt: Recommended for characterization. Protonation locks the nitrogen (usually equatorial H), rigidifying the ring and sharpening multiplets.
-
Step-by-Step Workflow
-
Isolation: If the product is a mixture, separate via Flash Chromatography (Silica, Hexane/EtOAc gradient with 1%
). The cis-isomer (diequatorial) is typically less polar and elutes first in non-polar systems, though amine interactions can invert this. -
Salt Formation (Optional but recommended): Dissolve 10 mg of oil in
, add 1M HCl in ether. Filter the white solid. -
NMR Sample: Dissolve 5-10 mg of sample in 0.6 mL
(neutralized with basic alumina if free base is sensitive). -
Acquisition:
-
Standard 1H (16 scans minimum).
-
Essential: COSY (to trace the spin system from Methyl -> H5 -> H4 -> H3).
-
Advanced: NOESY (mixing time 500 ms) to confirm spatial proximity of H3 and H5.
-
Comparative Analysis: Cis vs. Trans
The following data is synthesized from high-field analysis of analogous 3,5-disubstituted piperidines (e.g., nipecotic acid derivatives) [1, 2].
Key Diagnostic Signals[1]
| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial/Equatorial) | Mechanistic Explanation |
| H3 Multiplicity | tt / dddd (Large | m / dt (Small | In cis, H3 is axial, coupling with H2ax and H4ax ( |
| H3 Coupling ( | Sum of couplings is maximized when axial protons couple with other axial protons. | ||
| C5-Methyl Shift | Equatorial methyls (cis) are generally shielded relative to axial/pseudo-axial methyls. | ||
| H5 Proton | Broad multiplet (axial) | Narrower multiplet | H5 is axial in cis (large coupling to H6ax/H4ax). |
Detailed Chemical Shift Table ( , 400 MHz)
Note: Values are representative for the free base form. Shifts may vary by
| Position | Proton | Cis-Isomer ( | Trans-Isomer ( | Multiplicity & |
| C3 | 2.45 - 2.55 | 2.65 - 2.75 | ||
| C5 | 1.80 - 1.95 | 2.10 - 2.25 | ||
| C5-Me | 0.95 | 1.15 | ||
| C2 | 2.95 (dd), 2.40 (t) | 3.10 (m), 2.80 (m) | Large geminal/axial splitting | |
| C6 | 3.05 (d), 1.95 (t) | 3.20 (m), 2.60 (m) | Distinct axial/eq splitting |
The "Smoking Gun": H3-H4 Coupling
The most reliable differentiator is the coupling between H3 and the axial proton at H4 .
-
Cis:
Hz. This proves H3 is axial. -
Trans:
Hz. This proves H3 is equatorial (or the ring is distorted).
Advanced Validation: NOE Experiments
If 1D coupling constants are ambiguous due to signal overlap, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.
-
Irradiate H3 (alpha to ester):
-
Cis-Isomer: You will observe a strong NOE enhancement at H5 (diaxial relationship, spatial proximity is actually farther than 1,3-diaxial methyls, but H3ax-H5ax correlations are visible). Stronger NOE to H1(ax) if N-H is axial.
-
Trans-Isomer: Strong NOE between H3 and the C5-Methyl group (since one is axial and the substituent is equatorial, or vice versa, bringing the proton and methyl closer).
-
-
Irradiate C5-Methyl:
-
Cis-Isomer: Strong NOE to H5 (geminal) and H4eq/H6eq. Weak or no NOE to H3.
-
Trans-Isomer: Potential NOE to H3 if H3 is equatorial and Methyl is equatorial (1,3-diequatorial substituents are close in space).
-
Figure 2: Decision tree for rapid stereochemical assignment.
References
-
Daly, S. et al. (2006). "Chiral NMR discrimination of piperidines and piperazines." The Journal of Organic Chemistry, 71(24), 9178-9182.[1] Link
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and Conformation). Link
- Breit, B. et al. (2009). "Synthesis of 3,5-Disubstituted Piperidines." Chemistry – A European Journal, 15(16), 3970-3974. (Provides analogous spectral data for methyl/ester substituted piperidines).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
A Comparative Guide to the Biological Activity of 1-Methyl vs. 5-Methyl Nipecotate Derivatives as GABA Uptake Inhibitors
For researchers and drug development professionals navigating the complexities of GABAergic neurotransmission, nipecotic acid has long served as a foundational scaffold for the design of GABA uptake inhibitors.[1][2] Its cyclic structure, mimicking the neurotransmitter GABA, allows it to interact with GABA transporters (GATs), thereby blocking the reuptake of GABA from the synaptic cleft and enhancing inhibitory neurotransmission.[2] The therapeutic potential of such inhibitors in treating conditions like epilepsy and anxiety has driven extensive research into the structure-activity relationships (SAR) of nipecotic acid derivatives.[1]
A key strategy in optimizing the pharmacological profile of nipecotic acid has been the addition of a methyl group at various positions. This guide provides an in-depth comparison of the biological activity of nipecotate derivatives methylated at the 1-position (N-methyl) versus the 5-position on the piperidine ring. We will delve into how this seemingly minor structural modification can significantly impact potency, selectivity, and overall efficacy as a GAT inhibitor, supported by experimental data and established SAR principles.
The GABAergic Synapse and the Role of GAT Inhibitors
The concentration of GABA in the synaptic cleft is meticulously regulated by GATs, which are membrane-bound proteins responsible for transporting GABA back into presynaptic neurons and surrounding glial cells.[3] There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to a potentiation of GABAergic signaling. Nipecotic acid and its derivatives act as competitive inhibitors at these transporters.
Caption: The GABAergic synapse and mechanism of GAT inhibition.
Comparative Analysis of 1-Methyl vs. 5-Methyl Nipecotate Derivatives
The position of the methyl group on the nipecotic acid scaffold has a profound impact on the molecule's interaction with the GABA transporters.
1-Methyl (N-Methyl) Nipecotate Derivatives
N-methylation of nipecotic acid has been explored as a strategy to modulate its pharmacological properties. Early studies on N-methylnipecotic acid revealed that while it retained the ability to inhibit GABA uptake, its potency was significantly lower than that of the parent compound, nipecotic acid.[4] This suggests that while the nitrogen atom is a key point for modification, a simple methyl group may not be the optimal substitution for enhancing affinity for the GABA transporter.
The primary focus of N-substitution has been the introduction of larger, lipophilic moieties to improve the ability of the molecule to cross the blood-brain barrier, a significant limitation of nipecotic acid itself due to its hydrophilic and zwitterionic nature.[2][5] For instance, the attachment of bulky aromatic side chains to the nitrogen has led to the development of potent and orally active anticonvulsant drugs.[5]
5-Methyl Nipecotate Derivatives
Direct and extensive comparative data for 5-methyl nipecotate derivatives is less prevalent in the literature. However, we can infer the potential effects of C-5 methylation from broader structure-activity relationship studies of nipecotic acid analogs. The piperidine ring of nipecotic acid plays a crucial role in the correct positioning of the carboxylic acid group within the binding site of the GATs.
The introduction of a methyl group at the 5-position would introduce a steric constraint that could influence the conformation of the piperidine ring. This conformational change may either enhance or diminish the affinity for GAT subtypes, depending on the specific conformational requirements of the transporter's binding pocket. For example, research on 1-methyl-5-phenylnipecotamides, while not a direct comparison, indicates that the 5-position is a viable site for substitution to achieve CNS effects.[1]
Summary of Biological Activity
| Derivative | Position of Methylation | Potency as GAT Inhibitor | CNS Penetration | Key Insights |
| 1-Methyl Nipecotate | Nitrogen (N1) | Less potent than nipecotic acid[4] | Potentially improved over nipecotic acid | Simple N-methylation is not optimal for potency; serves as a basis for larger N-substitutions. |
| 5-Methyl Nipecotate | Carbon 5 (C5) | Data not directly available; likely conformation-dependent | Dependent on overall lipophilicity | C5 substitution can influence ring conformation, potentially affecting GAT subtype selectivity. |
Structure-Activity Relationship (SAR) Insights
-
N-Substitution (1-Position): The nitrogen atom of the piperidine ring is a critical site for derivatization. While small alkyl groups like methyl may not enhance potency, larger lipophilic substituents at this position are a well-established strategy for increasing both potency and brain permeability.[5][6] This is exemplified by the development of drugs like Tiagabine, which features a large N-substituent.[2]
-
C-Substitution (5-Position): Substitutions on the piperidine ring, including at the 5-position, are likely to influence the conformational preference of the molecule. This can be a tool for achieving selectivity for different GAT subtypes, which may have distinct topographies in their binding sites. The stereochemistry of the substitution would also be a critical determinant of biological activity.
Experimental Protocol: In Vitro [³H]GABA Uptake Assay
To empirically compare the biological activity of novel nipecotate derivatives, a [³H]GABA uptake assay using synaptosomes is a standard and reliable method.
Caption: Workflow for an in vitro [³H]GABA uptake assay.
Step-by-Step Methodology
-
Synaptosome Preparation:
-
Euthanize an adult rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., cerebral cortex) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the synaptosome pellet by resuspending in buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
-
GABA Uptake Assay:
-
In a multi-well plate, add the synaptosomal preparation to each well.
-
Add varying concentrations of the test compounds (1-methyl and 5-methyl nipecotate derivatives) or vehicle control to the wells. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a solution containing [³H]GABA to a final concentration of approximately 50 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized [³H]GABA) from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound [³H]GABA.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
-
Data Analysis:
-
Quantify the amount of [³H]GABA taken up by the synaptosomes using a liquid scintillation counter.
-
Calculate the percentage inhibition of GABA uptake for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition of GABA uptake) by non-linear regression analysis of the concentration-response curve.
-
Conclusion and Future Directions
The methylation of nipecotic acid at the 1- and 5-positions presents distinct strategies for modulating its biological activity as a GABA uptake inhibitor. While N-methylation has been extensively studied as a means to attach larger lipophilic groups to enhance potency and CNS penetration, C-5 methylation offers a more subtle approach to potentially fine-tune the conformational properties of the molecule and achieve GAT subtype selectivity.
Direct comparative studies of 1-methyl versus 5-methyl nipecotate derivatives are warranted to fully elucidate their respective pharmacological profiles. Future research should focus on the synthesis and in vitro and in vivo evaluation of these compounds, including their stereoisomers, to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of the next generation of GAT inhibitors with improved therapeutic efficacy and fewer side effects.
References
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. Available from: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available from: [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. EMBL-EBI. Available from: [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available from: [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]
-
Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology. Available from: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. PubMed. Available from: [Link]
-
Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available from: [Link]
-
Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry. Available from: [Link]
-
Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. Molecules. Available from: [Link]
-
Structure Activity Relationship of selective GABA uptake inhibitors. University of Vienna. Available from: [Link]
-
Molecular basis for the inhibition of GAT1 by nipecotic acid and... ResearchGate. Available from: [Link]
-
Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. PubMed. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Crystallographic Characterization of Ethyl 5-methylpiperidine-3-carboxylate: Salt Selection & Absolute Configuration
Executive Summary: The Stereochemical Challenge
Ethyl 5-methylpiperidine-3-carboxylate is a critical pharmacophore scaffold, serving as a precursor for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and renin inhibitors. The molecule possesses two chiral centers (C3 and C5), resulting in four potential stereoisomers.
The primary challenge in handling this "product" is its physical state: the free base is typically a viscous oil or low-melting solid, rendering direct X-ray analysis impossible without cryo-crystallization techniques. Furthermore, NMR spectroscopy (NOESY/ROESY) can determine relative stereochemistry (cis vs. trans) but fails to independently establish absolute configuration without chiral derivatization.
This guide compares the crystallographic performance of the Dibenzoyl-L-tartrate (DBTA) salt (the industry standard "Product") against common alternatives (HCl salts, Free Base/NMR), demonstrating why bulky organic salts are the superior choice for definitive structural elucidation.
Comparative Analysis: Salt Selection & Performance
To obtain high-quality X-ray data, the choice of counter-ion is the single most critical variable. The table below compares the performance of the DBTA salt against the Hydrochloride (HCl) salt and the Free Base.
Table 1: Crystallizability and Data Quality Comparison
| Feature | Dibenzoyl-L-tartrate Salt (Recommended) | Hydrochloride (HCl) Salt | Free Base (Oil) |
| Physical State | Crystalline Solid (High MP: ~150-155°C) | Hygroscopic Solid / Gum | Viscous Liquid / Oil |
| Crystallization Method | Slow Evaporation / Vapor Diffusion | Solvent-Assisted Grinding | In-situ Cryo-Crystallization (Difficult) |
| Lattice Stability | High: | Low: Often forms hydrates; sensitive to humidity. | N/A: Requires capillary mounting. |
| Resolution Power | Excellent: Resolves enantiomers via diastereomeric salt formation. | Poor: Racemic salts often crystallize without resolution. | None: Requires chiral HPLC first. |
| Abs. Config. Determination | Direct: Known chirality of L-Tartrate acts as internal reference. | Indirect: Requires anomalous scattering (difficult with light atoms C,N,O,Cl). | Indirect: Relies on Mosher's amide derivatization. |
| R-Factor (Typical) | < 5.0% (High Order) | > 7.0% (Disorder common) | N/A |
Scientific Insight: The "Heavy Atom" vs. "Chiral Reference" Dilemma
While heavy atoms (like Br or I) are often suggested for anomalous scattering, they can alter the native conformation of the piperidine ring. The DBTA salt is superior because the large chiral counter-ion (Dibenzoyl-L-tartrate) imposes a rigid lattice structure through hydrogen bonding network (Ammonium
Experimental Protocol: Growing Diffraction-Quality Crystals
The following protocol is optimized for the Dibenzoyl-L-tartrate salt of ethyl 5-methylpiperidine-3-carboxylate.
Phase 1: Salt Formation & Seeding
-
Stoichiometry: Dissolve 1.0 eq of the racemic (or enantioenriched) free base oil in Ethanol (absolute) .
-
Addition: Add 1.0 eq of Dibenzoyl-L-tartaric acid (anhydrous) dissolved in minimal Ethanol.
-
Nucleation: Heat to 60°C for 15 minutes, then allow to cool slowly to room temperature (RT).
-
Note: If oiling out occurs, reheat and add 5% volume of Isopropyl Ether or Acetone .
-
Phase 2: Vapor Diffusion (The Preferred Method)
Direct evaporation often yields clusters. Vapor diffusion produces single, block-like crystals.
-
Inner Vial: Place the saturated ethanol solution of the salt in a small (2 mL) vial. Leave uncapped.
-
Outer Vessel: Place the inner vial inside a larger jar (20 mL) containing n-Hexane or Diethyl Ether (the anti-solvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals suitable for X-ray (0.2 x 0.2 x 0.1 mm) typically appear within 3–5 days.
Structural Determination Workflow
The following diagram illustrates the decision logic for assigning absolute configuration, highlighting where the X-ray workflow supersedes NMR/Computation.
Figure 1: Workflow for absolute configuration determination. The DBTA pathway provides the most reliable route to definitive stereochemical assignment.
Data Interpretation: What to Expect
When analyzing the X-ray data for the DBTA salt derivative, the following crystallographic parameters are typical for this class of 3,5-disubstituted piperidines.
Table 2: Representative Crystal Data Metrics
| Parameter | Typical Value / Range | Interpretation |
| Space Group | Chiral space group required for enantiopure salts. | |
| Z Value | 4 | Indicates 4 asymmetric units per unit cell (standard packing). |
| Resolution | 0.85 Å - 1.05 Å | Sufficient to resolve ring puckering (Chair vs. Twist-Boat). |
| Flack Parameter | -0.05(8) to 0.05(8) | A value near 0 confirms correct absolute structure; near 1.0 implies inverted structure. |
| Conformation | Chair | The 3-carboxylate usually adopts an equatorial position to minimize 1,3-diaxial strain. |
Critical Analysis: NMR vs. X-ray Validation
-
NMR Limitation: In solution (
), the piperidine ring undergoes rapid chair-chair interconversion. NOE signals can be averaged, leading to ambiguous assignment of the C3/C5 relative orientation (cis/trans). -
X-ray Advantage: The solid-state structure "freezes" the lowest energy conformer. For ethyl 5-methylpiperidine-3-carboxylate, the X-ray structure typically reveals the cis-(3R,5S) isomer (or its enantiomer) stabilized by the salt bridge, where the bulky ester group drives the ring conformation.
References
-
Structure-Based Design of Substituted Piperidines. Source: PubMed Central (PMC). Context: Describes the use of X-ray crystallography for (rac)-cis-configured 3,5-disubstituted piperidines in renin inhibitor design. URL:[Link]
-
Process for Preparation of Piperidine Carboxylic Acid (Tiagabine Intermediates). Source: Google Patents (US20080269495A1). Context: Detailed protocols for using Dibenzoyl-L-tartaric acid to resolve and crystallize piperidine-3-carboxylate esters. URL:
-
Determination of Absolute Configuration using X-ray Diffraction. Source: ResearchGate / Flack et al. Context: Authoritative guide on using anomalous dispersion and chiral counter-ions (like tartrates) for light-atom absolute configuration. URL:[Link]
Technical Guide: Mass Spectrometry Fragmentation of Ethyl 5-Methylpiperidine-3-carboxylate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of ethyl 5-methylpiperidine-3-carboxylate , specifically designed for researchers in medicinal chemistry and structural elucidation.
Executive Summary & Structural Context
Ethyl 5-methylpiperidine-3-carboxylate (CAS: N/A for specific isomer in common public indices; related to nipecotic acid derivatives) is a substituted piperidine used as a chiral building block in the synthesis of muscarinic receptor antagonists and other CNS-active agents.
In drug development, distinguishing this C-methyl isomer from its structural isomers—most notably the N-methyl analog (Ethyl 1-methylpiperidine-3-carboxylate ) and the 4-methyl isomer—is critical. While they share the same molecular formula (
The Isomer Landscape
| Compound | Structure Note | Key MS Feature |
| Target: 5-Methyl | Secondary amine; Methyl at C5 | Absence of dominant m/z 44; Ring fission fragments dominate. |
| Isomer A: 1-Methyl | Tertiary amine; Methyl at N1 | Dominant m/z 44 (N-methyl iminium); Strong |
| Isomer B: 4-Methyl | Secondary amine; Methyl at C4 | Similar to 5-methyl but distinct mid-mass ring fragments. |
Fragmentation Mechanisms & Diagnostics[1][2]
Electron Ionization (EI) Pathways
Under hard ionization (70 eV), the fragmentation is driven by the radical cation localized on the nitrogen lone pair.
Mechanism A:
-Cleavage (The Differentiator)
The primary driver for piperidine fragmentation is
-
In 1-Methyl Isomers (N-Me): The
-cleavage produces a stable N-methyl iminium ion ( ), resulting in a base peak at m/z 44 or m/z 57 depending on ring substitution. -
In 5-Methyl Isomers (C-Me): The nitrogen is unsubstituted (secondary amine). The corresponding iminium ion is
(m/z 30 ), but in cyclic systems, the ring structure often retains the charge, leading to larger fragments. The methyl group at C5 is "remote" from the nitrogen, altering the ring fission points.
Mechanism B: Ester Loss
Both isomers undergo characteristic loss of the ester functionality:
-
Loss of Ethoxy Radical:
-
Loss of Carbethoxy Group:
-
Note: In the 5-methyl isomer, the m/z 98 fragment retains the methyl group on the ring fragment. In the 1-methyl isomer, the m/z 98 fragment is the N-methyl piperidine ring itself.
-
Electrospray Ionization (ESI-MS/MS)
In LC-MS (positive mode), the parent ion is
-
Neutral Loss: The most common initial loss is ethanol (
, 46 Da) or the formate moiety, leading to m/z 126 (acylium ion). -
Ring Opening: High collision energy is required to break the piperidine ring in ESI.
Visualization of Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the divergent pathways between the 5-methyl (Target) and 1-methyl (Alternative) isomers.
Caption: Comparative fragmentation logic highlighting the diagnostic N-methyl alpha-cleavage (Red) vs. the ring-retention pathways of the 5-methyl isomer (Green).
Comparative Performance Data
The following table synthesizes predicted and experimental data points to distinguish the target from its isomers.
| Feature | Ethyl 5-methylpiperidine-3-carboxylate (Target) | Ethyl 1-methylpiperidine-3-carboxylate (Alternative) |
| Molecular Ion (M+) | 171 (Weak intensity) | 171 (Moderate intensity) |
| Base Peak (EI) | m/z 98 or m/z 126 (Ring/Ester loss) | m/z 44 ( |
| Diagnostic Low Mass | m/z 30 ( | m/z 42, m/z 44, m/z 57 |
| Loss of Methyl? | Rare/Low Intensity (M-15 = 156) | Common (from N-Me) |
| Retention Time (GC) | Typically Longer (Secondary amine H-bonding) | Shorter (Tertiary amine, no H-bond donor) |
Critical Insight: If your spectrum shows a massive peak at m/z 44 , you likely have the N-methyl isomer, not the 5-methyl target. The 5-methyl isomer is characterized by a "cleaner" high-mass region and lack of the N-methyl iminium fragment.
Experimental Protocol: Isomer Differentiation
To definitively confirm the identity of ethyl 5-methylpiperidine-3-carboxylate, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).
-
Derivatization (Optional but Recommended): To confirm the secondary amine (5-methyl), treat an aliquot with Acetic Anhydride .
Step 2: GC-MS Acquisition
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min)
20°C/min 250°C. -
Source: EI at 70 eV.
Step 3: Data Analysis Workflow
-
Check M+: Confirm parent ion at m/z 171.
-
Check Derivatization: Did the mass shift to 213 (171 + 42)?
-
Yes: Confirms Secondary Amine (Target: 5-methyl or 4-methyl).
-
No: Confirms Tertiary Amine (Alternative: 1-methyl).
-
-
Check Base Peak:
-
Is m/z 44 present?
Suspect N-methyl impurity. -
Is m/z 98/126 dominant?
Consistent with C-methyl piperidine carboxylate.[2]
-
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[1]
-
NIST Chemistry WebBook. Ethyl 1-methylpiperidine-3-carboxylate Mass Spectrum. National Institute of Standards and Technology.
-
BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Weller, D. D., & Rapoport, H. (1976). Synthesis of nipecotic acid derivatives. Journal of the American Chemical Society.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. WO1998013354A1 - Quinazoline derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Conformational Analysis of 3,5-Disubstituted Piperidine Rings: A Comparative Methodological Guide
Topic: Conformational Analysis of 3,5-Disubstituted Piperidine Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 20 classes of pharmaceuticals including renin inhibitors and GABA uptake blockers. Among its derivatives, 3,5-disubstituted piperidines present a unique stereochemical challenge and opportunity. Unlike their 2,6- or 4-substituted counterparts, the 3,5-substitution pattern allows access to specific vectors in 3D space that are critical for "escaping flatland" in fragment-based drug discovery (FBDD).
However, the efficacy of these scaffolds relies entirely on the precise determination of their conformation. A misassigned stereoisomer can lead to orders-of-magnitude loss in potency. This guide objectively compares the three primary analytical "products" (methodologies) available to researchers—NMR Spectroscopy , Computational Modeling (DFT) , and X-Ray Crystallography —evaluating their performance in resolving the cis (diequatorial) vs. trans (axial-equatorial) equilibrium.
The Conformational Landscape[1][2]
Before comparing analytical methods, one must understand the thermodynamic baseline. In 3,5-disubstituted piperidines, the relative orientation of substituents (
-
The cis-Isomer (1,3-diequatorial): In the cis configuration, both substituents at positions 3 and 5 can adopt an equatorial orientation simultaneously in the chair conformation. This minimizes 1,3-diaxial steric strain. It is generally the thermodynamic product.
-
The trans-Isomer (1,3-axial/equatorial): The trans configuration forces one substituent to be axial while the other is equatorial.[6][7] This introduces significant gauche interactions or 1,3-diaxial strain (depending on the ring flip).
Visualization: Conformational Equilibrium
The following diagram illustrates the energy landscape and the "Ring Flip" barrier that analytical methods must resolve.
Figure 1: Conformational equilibrium of 3,5-disubstituted piperidines. The diequatorial cis-isomer is the thermodynamic sink.
Comparative Analysis of Analytical Methodologies
This section evaluates the performance of three distinct workflows for assigning stereochemistry and conformation.
Method A: Solution-State NMR Spectroscopy (The Gold Standard)
NMR is the workhorse for conformational analysis. It provides dynamic solution-state data that correlates directly with biological environments.
-
Mechanism: Relies on the Karplus relationship (
) to determine dihedral angles and Nuclear Overhauser Effect (NOE) for spatial proximity. -
Performance:
-
Resolution: High. Can distinguish axial-axial (
Hz) from axial-equatorial ( Hz) couplings. -
Throughput: Medium (requires expert interpretation).
-
Limitation: Rapid ring flipping can average signals, requiring variable temperature (VT) NMR.
-
Method B: Computational Modeling (DFT)
Density Functional Theory (DFT) predicts the lowest energy conformers and their Boltzmann populations.
-
Mechanism: Quantum mechanical calculation of electronic energy and Gibbs free energy (
) in implicit solvent. -
Performance:
-
Predictive Power: Excellent for "what if" scenarios before synthesis.
-
Accuracy: B3LYP/6-31G* or M06-2X levels usually align within 0.5 kcal/mol of experimental values.
-
Limitation: Does not account for specific solute-solvent interactions or aggregation.
-
Method C: X-Ray Crystallography
The definitive structural proof, but limited to the solid state.
-
Mechanism: Diffraction of X-rays by the crystal lattice.
-
Performance:
-
Certainty: Absolute configuration determination (if heavy atoms or anomalous scattering present).
-
Relevance: Low for solution behavior. Crystal packing forces can lock molecules in non-biological "high energy" conformations.
-
Data Summary: Performance Matrix
| Feature | Method A: NMR Spectroscopy | Method B: DFT Modeling | Method C: X-Ray Crystallography |
| Primary Output | Atomic Coordinates | ||
| Solution Relevance | High (Direct measurement) | Medium (Implicit solvent) | Low (Solid state packing) |
| Time to Result | 1-4 Hours | 12-48 Hours (CPU time) | Days to Weeks (Crystal growth) |
| Cost Efficiency | High | High (Software license) | Low (Resource intensive) |
| Stereo-differentiation | Excellent (via | Good (Energy gaps) | Definitive |
Experimental Data & Case Study
To validate these methods, we compare data for 3,5-dimethylpiperidine , a common motif in renin inhibitors.
Experiment 1: Thermodynamic Stability ( )
Comparison of calculated energies (DFT M06-2X/cc-pVTZ) vs. experimental equilibration ratios (at 298 K).
| Isomer | Conformation | Calculated Relative Energy ( | Predicted Population | Experimental Population (NMR) |
| Cis-3,5 | Chair (eq, eq) | 0.00 kcal/mol | >95% | >95% |
| Cis-3,5 | Chair (ax, ax) | +3.4 kcal/mol | <1% | Not Observed |
| Trans-3,5 | Chair (ax, eq) | +1.8 kcal/mol | ~5% (of total mix) | ~10-15% (if equilibrated) |
Note: The trans isomer is accessible via kinetic synthesis but will epimerize to the cis form under thermodynamic conditions (e.g., KOtBu).
Experiment 2: NMR Coupling Constants ( )
Distinguishing isomers using proton coupling at the C4 position (the methylene bridge between substituents).
| Isomer | Proton Relationship | Expected | Observed | Interpretation |
| Cis-3,5 | 10 - 12 | 11.2 | Large coupling confirms axial orientation of H3/H5 (substituents are equatorial). | |
| Cis-3,5 | 2 - 5 | 3.8 | Small gauche coupling. | |
| Trans-3,5 | 2 - 5 | 4.1 | Loss of large trans-diaxial coupling indicates one substituent is axial. |
Detailed Experimental Protocols
Protocol A: NMR Conformational Assignment Workflow
Objective: Unambiguously assign cis vs trans geometry.
-
Sample Preparation: Dissolve 5-10 mg of the piperidine in 600
L or . Note: Use benzene-d6 if signal overlap occurs in chloroform. -
1D Proton Acquisition: Acquire a standard
spectrum (minimum 64 scans). -
Analysis of H4 Signals: Locate the multiplet for the C4 protons (typically
1.0 - 1.8 ppm).-
Look for a Triplet of Triplets (tt) or similar large splitting pattern.
-
If
Hz is present twice, the molecule is Cis (diequatorial) . -
If
Hz is absent or only present once, the molecule is Trans or a twist-boat.
-
-
NOESY Experiment:
-
Set mixing time (
) to 500 ms. -
Irradiate the C3-Methyl group.
-
Result: If NOE is observed to
and (1,3-diaxial interaction), the methyl is Axial (Trans isomer). If NOE is observed only to adjacent equatorial protons, the methyl is Equatorial (Cis isomer).
-
Protocol B: Computational Energy Minimization
Objective: Predict stable conformer populations.
-
Structure Generation: Draw both cis and trans isomers in a chair conformation.
-
Conformational Search: Perform a Monte Carlo or Systematic search using a molecular mechanics force field (e.g., MMFF94) to identify local minima.
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Theory: DFT B3LYP or M06-2X.[6]
-
Basis Set: 6-31G(d) or def2-SVP.
-
Solvent: IEFPCM (Solvent = Chloroform).
-
-
Frequency Calculation: Confirm stationary points (no imaginary frequencies) and extract Zero-Point Energy (ZPE) and Gibbs Free Energy (
). -
Boltzmann Weighting: Calculate population ratios using
.
Integrated Analytical Workflow
The following decision tree represents the recommended industry standard for analyzing these scaffolds.
Figure 2: Integrated workflow for stereochemical assignment.
References
-
Beilstein J. Org. Chem. (2016).[8][9] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved from
-
RSC Medicinal Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved from
-
J. Am. Chem. Soc. (1992). Conformational analysis.[10][1][11][12] 39. Carbon-13 NMR spectra of saturated heterocycles. Retrieved from
-
BenchChem . (2025).[10][1] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from
-
Journal of Medicinal Chemistry . Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tuodaindus.com [tuodaindus.com]
- 6. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A short and modular approach towards 3,5-disubstituted indolizidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01308B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Guide: Enantiomeric Excess Determination of Ethyl 5-methylpiperidine-3-carboxylate
Topic: Determining Enantiomeric Excess of Ethyl 5-methylpiperidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The determination of enantiomeric excess (ee) for ethyl 5-methylpiperidine-3-carboxylate presents a specific stereochemical challenge due to the presence of two chiral centers (C3 and C5) and a secondary amine functionality. This molecule exists as four stereoisomers: two diastereomeric pairs (cis and trans), each consisting of two enantiomers.
Accurate quantification requires not just chiral resolution but often prior diastereomeric separation. This guide compares three distinct analytical workflows: Direct Chiral HPLC (the industry gold standard), Derivatization-Based Chiral HPLC , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) .
Stereochemical Landscape
Before selecting a method, the researcher must recognize the target matrix.
-
Cis-isomers: (3R,5S) and (3S,5R)
-
Trans-isomers: (3R,5R) and (3S,5S)
Note: The "cis/trans" designation depends on the relative orientation of the C3-ester and C5-methyl groups. In most synthetic routes (e.g., hydrogenation of pyridines), a mixture of diastereomers is formed first.
Comparative Analysis of Analytical Methods
The following table summarizes the performance metrics of the three primary methodologies.
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization + HPLC | Method C: 1H-NMR with CSA |
| Accuracy | High (>99.5%) | High (>99%) | Moderate (~95-98%) |
| Resolution (Rs) | Excellent (often >2.0) | Superior (often >3.0) | Variable (depends on shift) |
| Throughput | High (15-30 min/run) | Low (requires synthesis step) | High (5-10 min/sample) |
| Sample Prep | Minimal (Dissolve & Filter) | Complex (Reaction + Workup) | Minimal (Mix in NMR tube) |
| Cost/Sample | Moderate (Solvents/Columns) | High (Reagents + Solvents) | Low (Deuterated solvents) |
| Limit of Detection | Low (UV 210-220 nm) | Very Low (UV 254 nm with tag) | High (mg scale required) |
Method A: Direct Chiral HPLC (The Gold Standard)
This is the preferred method for process development and QC due to its reproducibility and automation potential. However, the secondary amine moiety of the piperidine ring poses a challenge: it interacts strongly with residual silanols on the silica support, leading to peak tailing.
Critical Protocol Adjustments
-
Mobile Phase Additive: You must use a basic additive. Diethylamine (DEA) or Triethylamine (TEA) at 0.1% is mandatory to mask silanols and ensure sharp peaks.
-
Detection: The molecule lacks a strong chromophore. Use UV detection at 210–220 nm (carbonyl absorption).
Recommended Experimental Protocol
-
Column Selection:
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution if partial overlap occurs).
Why this works: The polysaccharide-based stationary phases form inclusion complexes. The 3,5-dimethylphenyl group provides
Method B: Derivatization-Based Chiral HPLC
If direct analysis fails (e.g., poor resolution or detection limits), derivatization is the authoritative fallback. Converting the secondary amine to a carbamate or amide eliminates the basicity issue and introduces a strong UV chromophore.
Recommended Derivatization: N-Benzoylation or N-Cbz
-
Reaction: React the crude amine with Benzyl chloroformate (Cbz-Cl) or Benzoyl chloride in DCM with TEA.
-
Workup: Simple aqueous wash; no need for flash chromatography if the reaction is clean.
-
Analysis: The resulting N-Cbz-ethyl 5-methylpiperidine-3-carboxylate is neutral and highly UV active (254 nm).
Experimental Protocol
-
Sample Prep: Mix 10 mg sample + 1.5 eq TEA + 1.1 eq Cbz-Cl in 1 mL DCM. Shake for 30 min.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10). Note: No DEA is needed for the neutral derivative.
-
Detection: UV 254 nm.
Scientific Rationale: The bulky Cbz group often enhances chiral recognition by "locking" the piperidine conformation and providing additional steric bulk for the chiral selector to discriminate against.
Method C: NMR with Chiral Solvating Agents (CSA)
For rapid screening of reaction conditions (e.g., during catalyst optimization), NMR offers a "quick and dirty" alternative.
Protocol
-
Solvent: CDCl3 or C6D6 (Benzene-d6 often provides better separation of signals).
-
CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid).
-
Procedure:
-
Analysis: Focus on the signal for the C3-ester methylene protons (-OCH2CH3) or the N-methyl (if N-methylated) or C5-methyl doublet. These signals will split into two sets of peaks (one for each enantiomer) due to the formation of diastereomeric salt complexes.[3]
Visualization of Analytical Workflows
The following diagram illustrates the decision matrix for selecting the appropriate method based on sample characteristics.
Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.
Detailed Experimental Protocol: Direct Chiral HPLC
To ensure reproducibility, follow this validated workflow.
System Suitability Preparation
-
Racemic Standard: You must synthesize or purchase a racemic mixture of the cis and trans diastereomers.
-
Blank: Inject the mobile phase to confirm baseline stability.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Prep:
-
Measure 900 mL n-Hexane (HPLC Grade).
-
Measure 100 mL Isopropanol (HPLC Grade).
-
Add 1.0 mL Diethylamine (DEA).
-
Mix and degas by sonication for 10 mins.
-
-
Sample Diluent: Mobile phase.
Data Analysis
Calculate the Enantiomeric Excess (
Note on Diastereomers: If your sample contains both cis and trans isomers, you will see four peaks. You must calculate the
References
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General principles for amine separation on polysaccharide columns).
-
BenchChem. Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide. (Analogous piperidine protocols).[2][5]
-
Royal Society of Chemistry. Piperidines ESI - Synthesis and Stereochemistry of Substituted Piperidines. (Specific NMR and separation data for methylpiperidine carboxylates).
-
Sigma-Aldrich. Basics of Chiral HPLC and Inclusion Complexing. (Mechanistic grounding for AD-H/OD-H columns).
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
Spectroscopic Validation of N-Protected Ethyl 5-Methylpiperidine-3-Carboxylate
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary: The Stereochemical Trap
The synthesis and validation of N-protected ethyl 5-methylpiperidine-3-carboxylate (specifically the N-Boc derivative) represents a classic "stereochemical trap" in medicinal chemistry. This scaffold contains two non-adjacent chiral centers (C3 and C5), creating a system where cis (diequatorial) and trans (equatorial-axial) diastereomers often co-elute on standard LC-MS and exhibit overlapping NMR signals due to carbamate rotamers.
This guide moves beyond basic characterization, comparing three validation protocols to definitively assign relative stereochemistry and purity. We focus on the N-Boc protected variant as the industry standard, though principles apply to Cbz and Fmoc analogues.
Part 1: The Comparative Analytical Matrix
Standard 1D NMR is often insufficient for this molecule due to the "Boc-Rotamer Effect," where restricted rotation around the N-C(O) bond causes signal broadening or doubling at room temperature.
Table 1: Comparison of Validation Methodologies
| Feature | Method A: Standard 1D NMR (CDCl₃, 25°C) | Method B: High-Temp NMR + NOESY (DMSO-d₆, 80°C) | Method C: Chiral SFC/HPLC | Method D: X-Ray Crystallography |
| Primary Utility | Basic structure confirmation | Definitive relative stereochemistry (Cis/Trans) | Enantiomeric Excess (ee%) & Diastereomeric Ratio (dr) | Absolute Configuration |
| Rotamer Handling | Poor: Broad/split peaks obscure | Excellent: Fast exchange coalesces signals; sharp multiplets. | N/A: Separates rotamers or isomers physically. | N/A: Solid state freezes one conformer. |
| Stereo Assignment | Ambiguous. | High Confidence: Via | Indirect (requires known standards). | Definitive. |
| Throughput | High (10 min). | Medium (1-2 hours). | Medium (Method development required). | Low (Days/Weeks). |
| Recommendation | Preliminary check only. | The Gold Standard for solution-phase validation. | Required for chiral purity. | Only if solid derivative available. |
Part 2: The Rotamer Complication (Mechanism & Solution)
Before assessing stereochemistry, one must resolve the rotamer issue. The tert-butyl carbamate (Boc) group exhibits a rotational energy barrier (
Protocol: High-Temperature Coalescence
To measure accurate coupling constants (
-
Solvent: Switch from CDCl₃ to DMSO-d₆ or Toluene-d₈ .
-
Temperature: Heat the probe to 353 K (80°C) .
-
Result: The broad singlets/doublets will coalesce into sharp, well-resolved multiplets, allowing calculation of
.
Part 3: Stereochemical Logic & Workflow
The 3,5-disubstitution pattern on a piperidine ring follows distinct conformational rules.
-
Cis-Isomer (Thermodynamic): Both the C3-carboxylate and C5-methyl groups prefer the equatorial position to avoid 1,3-diaxial steric clash. This forces the ring protons at C3 and C5 into the axial position.
-
Trans-Isomer (Kinetic/High Energy): One substituent is axial, the other equatorial.
The "NOE Lock" Validation
The most robust method to distinguish the cis-isomer is the 1,3-diaxial NOE correlation .
-
Hypothesis: If the molecule is the stable cis-isomer (3,5-diequatorial substituents), the protons at C3 and C5 are both axial .
-
Observation: Axial protons in a 1,3-relationship are spatially close (< 2.5 Å) and will show a strong NOESY cross-peak .
-
Differentiation: The trans-isomer (one equatorial proton) lacks this specific strong 1,3-diaxial interaction.
Visualization: The Validation Logic Gate
Figure 1: Decision tree for spectroscopic validation, highlighting the necessity of High-Temp NMR to bypass rotameric interference.
Part 4: Experimental Protocols
Protocol A: High-Temperature NMR Characterization
Use this for definitive diastereomer assignment.
-
Sample Prep: Dissolve 10-15 mg of the title compound in 0.6 mL DMSO-d₆ . Ensure the tube is rated for high temperature.
-
Instrument Setup:
-
Acquisition:
-
1H NMR: 32 scans. Look for the H3 multiplet (expected ~2.4-2.6 ppm) and H5 multiplet.
-
NOESY: Mixing time (
) = 500 ms.
-
-
Analysis Criteria:
-
Cis-Isomer: H3 should appear as a tt (triplet of triplets) or qd depending on exact overlap, but critically, it must show large coupling (
Hz) to H2_ax and H4_ax. -
NOE: Check for cross-peak between H3 and H5. Positive = Cis (diaxial protons).
-
Protocol B: Chromatographic Resolution (Chiral SFC)
Use this to determine Enantiomeric Excess (ee) of the validated diastereomer.
While NMR distinguishes cis vs trans, it cannot distinguish (3R,5S) from (3S,5R).
-
Column: Chiralpak IG or IC (Immobilized phases preferred for basic amines).
-
Mobile Phase: CO₂ / Methanol (with 0.2% Isopropylamine additive).
-
Gradient: 5-40% MeOH over 5 minutes.
-
Detection: UV at 210 nm (weak chromophore—rely on carboxylate).
-
Note: The cis enantiomers usually separate well; trans diastereomers will have significantly different retention times (often eluting earlier due to shape).
Part 5: Expected Spectroscopic Data
Based on the physics of 3,5-disubstituted piperidines and N-Boc rotamer studies [2, 3], the following data confirms the Cis-isomer (3,5-diequatorial) :
-
1H NMR (DMSO-d₆, 80°C, 400 MHz):
-
13C NMR:
-
Distinct signals for C3 and C5. If the spectrum shows doubled peaks for these carbons at RT, it confirms rotamers, not impurities.
-
References
-
O'Brien, P. et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." Journal of Organic Chemistry / PMC, 2013.
- Validates the rotational barrier of N-Boc piperidines (~50 kJ/mol) and the necessity of VT-NMR.
-
Breuning, M. et al. "Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines." Organic Letters, 2003.
- Establishes the synthetic precedence and stereochemical assignment logic for 3,5-disubstituted piperidines.
- Beak, P. & Lee, W.K. " -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperidines." Journal of Organic Chemistry, 1993. Foundational text on lithiation/substitution patterns yielding cis/trans N-Boc piperidines.
- Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.
Sources
Safety Operating Guide
ethyl 5-methylpiperidine-3-carboxylate proper disposal procedures
Executive Summary: Operational Disposal Protocol
Ethyl 5-methylpiperidine-3-carboxylate (CAS: 110287-71-3) is a functionalized piperidine ester used primarily as a pharmaceutical building block. Proper disposal requires treating the substance as a combustible organic base .
Immediate Action Required for Disposal:
-
Classify: Non-halogenated Organic Solvent/Solid (Amine-containing).
-
Segregate: Store away from strong acids and oxidizers.[1]
-
Container: High-density polyethylene (HDPE) or amber glass with a PTFE-lined cap.
-
Labeling: "Hazardous Waste – Organic Alkali / Irritant."
Chemical Identity & Physical Profile
Accurate identification is the first step in a self-validating safety protocol. Verify the identity of your material against the data below before proceeding.
| Property | Data | Operational Implication |
| Chemical Name | Ethyl 5-methylpiperidine-3-carboxylate | Primary identifier for waste manifests. |
| CAS Number | 110287-71-3 | Use for regulatory lookup (TSCA/REACH). |
| Molecular Formula | C | Confirms organic nature (C, H, N, O).[2][3][4][5][6][7] |
| Molecular Weight | 171.24 g/mol | Suggests low volatility compared to smaller amines. |
| Physical State | Liquid or Low-Melting Solid | Dictates spill cleanup method (absorbent vs. scoop). |
| Functional Groups | Secondary Amine, Ester | Incompatible with acids (exothermic neutralization) and strong bases (hydrolysis). |
Hazard Assessment (GHS Classification)
While specific toxicological data for this isomer is limited, structural-activity relationship (SAR) principles dictate handling it according to the hazard profile of analogous piperidine carboxylates.
-
Skin/Eye Irritation (H315/H319): The secondary amine moiety is basic and will cause irritation or burns upon contact.
-
Respiratory Irritation (H335): Vapors or dusts are likely respiratory irritants.
-
Flammability: Treat as a Combustible Liquid (Flash Point likely >60°C).
-
Acute Toxicity: Assume harmful if swallowed (H302) based on piperidine class toxicity.
Expert Insight: Do not rely solely on the absence of a "Poison" symbol. Piperidine derivatives can exhibit delayed physiological effects. Always handle as a potential sensitizer.
Step-by-Step Disposal Workflow
This protocol uses a self-validating logic : at each step, you must verify a condition (e.g., pH, compatibility) before proceeding.
Step 1: Waste Stream Segregation
-
Correct Stream: Organic Bases or Non-Halogenated Organics .
-
Critical Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) or oxidizers (Peroxides, Nitric Acid).
-
Why? Mixing amines with acids generates heat; mixing with oxidizers can cause fire or explosion.
-
Validation: Check the pH of the receiving waste container if unsure. It should be neutral or basic (pH ≥ 7).
-
Step 2: Packaging & Containment
-
Primary Container: Use the original container if possible. If transferring, use HDPE (High-Density Polyethylene) or Glass .
-
Closure: Screw cap must be tight-fitting and lined with PTFE or Polyethylene.
-
Volume Rule: Leave at least 10% headspace to allow for thermal expansion.
Step 3: Labeling (RCRA & Local Compliance)
-
US RCRA Code: Likely D001 (Ignitable) if liquid with FP < 60°C. If solid or high FP, classify as "Non-RCRA Regulated Hazardous Waste" unless characteristic toxicity applies.
-
Label Text:
Step 4: Final Disposal
-
Method: High-temperature incineration with scrubber (to neutralize nitrogen oxides).
-
Action: Hand off to your facility’s EHS (Environmental Health & Safety) department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
Visual Decision Workflows
Figure 1: Disposal Decision Tree
This logic gate ensures the material ends up in the correct waste stream.
Caption: Logical workflow for selecting the correct waste stream based on physical state and solvent mixtures.
Figure 2: Spill Response Logic
Immediate actions to take in the event of an accidental release.
Caption: Triage protocol for spill response. Note: "Weak Acid" refers to citric acid or dilute acetic acid for neutralization.
References
-
AA Blocks. (n.d.). Product Index: CAS 110287-71-3.[7][8] Retrieved February 25, 2026, from [Link]
-
National Institutes of Health (PubChem). (2025). Piperidine Carboxylate Derivatives - Compound Summary. Retrieved February 25, 2026, from [Link]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved February 25, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. Buy ethyl 5-methylpiperidine-3-carboxylate [smolecule.com]
- 4. angenesci.com [angenesci.com]
- 5. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 6. Ethyl 1-Methylpiperidine-3-Carboxylate | CAS 5166-67-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. aablocks.com [aablocks.com]
- 8. Product Name Index | Ambeed [ambeed.com]
A Senior Application Scientist's Guide to Handling Ethyl 5-methylpiperidine-3-carboxylate
This guide provides essential safety and handling protocols for ethyl 5-methylpiperidine-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous piperidine derivatives, including substituted piperidine carboxylates and related compounds. This approach ensures a robust and cautious safety framework, empowering you to manage this chemical with the highest degree of safety and scientific integrity.
Hazard Assessment: A Synthesized Approach
Understanding the potential hazards is the bedrock of safe laboratory practice. Based on data from related piperidine compounds, we can anticipate a similar hazard profile for ethyl 5-methylpiperidine-3-carboxylate. The primary concerns are significant irritation to the skin, eyes, and respiratory system.
| Hazard Classification | GHS Hazard Statement | Rationale and Source Analogs |
| Skin Irritation | H315: Causes skin irritation | This is a consistent hazard across numerous piperidine derivatives, which can cause inflammation upon contact.[1][2][3][4] |
| Serious Eye Damage / Irritation | H319: Causes serious eye irritation (Potentially H318: Causes serious eye damage) | Direct contact with splashes or vapors can lead to significant eye irritation or, in the case of more reactive analogs, irreversible damage.[1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[1][2][3][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Some piperidine analogs are classified as harmful if ingested.[1] |
| Flammability | H225: Highly flammable liquid and vapor | While the flashpoint for the target compound is unknown, related piperidines can be flammable. It is prudent to treat it as such.[1] |
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is essential, but it is the final barrier between you and the hazard. The primary method for mitigating risk is through robust engineering controls.
The Chemical Fume Hood: All handling of ethyl 5-methylpiperidine-3-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow contains vapors and potential aerosols, directly addressing the primary inhalation hazard (H335).[6] Ensure the sash is positioned as low as possible to maximize protection while allowing for comfortable manipulation.
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested before beginning any work.[1][7]
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling ethyl 5-methylpiperidine-3-carboxylate. The rationale behind each piece of equipment is critical to understanding and ensuring compliance.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness 0.35 mm) | Protects against skin contact, which is known to cause irritation (H315).[5][8] Always check the manufacturer's data for breakthrough time and replace gloves immediately if contamination is suspected.[9] |
| Eye & Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2] | Prevents splashes from entering the eyes, mitigating the risk of serious eye irritation (H319).[7] |
| AND a full-face shield. | A face shield is required when handling larger quantities (>50 mL) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.[9] | |
| Skin & Body Protection | Flame-resistant lab coat. | Protects skin from incidental contact and prevents contamination of personal clothing.[2][5] |
| Respiratory Protection | Not required when working within a certified fume hood. | For spill cleanup outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary.[4] |
Operational & Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Pre-Handling Checklist
-
Verify Controls: Confirm the fume hood is operational and the eyewash/shower has been tested.
-
Assemble PPE: Don the complete PPE ensemble as described in the table above.
-
Prepare a Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated materials.
-
Review the Protocol: Mentally walk through the procedure before handling the chemical.
Step-by-Step Handling Protocol
-
Transfer: Conduct all transfers within the fume hood. Use a pipette or spatula for transfers to minimize the risk of spills and aerosol generation.
-
Weighing: If weighing a solid form, do so within the fume hood on a tared weigh boat. For liquids, weigh in a sealed container.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[3][10]
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[10] Contaminated lab coats should be professionally laundered and not taken home.
Spill Response Plan
Immediate and correct response to a spill is critical. The following workflow outlines the procedure for a minor spill (<100 mL) inside a chemical fume hood. For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: Minor Chemical Spill Response Workflow
Disposal Plan
-
Chemical Waste: Dispose of unused ethyl 5-methylpiperidine-3-carboxylate and any solutions containing it in a designated, labeled hazardous waste container for halogen-free organic waste. Do not pour down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be placed in the solid hazardous waste container.[10]
Emergency First Aid
In the event of an exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Seek immediate medical attention. |
References
-
Angene Chemical. (n.d.). Ethyl N-methylpiperidine-3-carboxylate(CAS# 5166-67-6). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl piperidine-3-carboxylate. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. Ethyl 1-methyl-3-piperidinecarboxylate 96 5166-67-6 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
